Sulfaethoxypyridazine

Catalog No.
S592505
CAS No.
963-14-4
M.F
C12H14N4O3S
M. Wt
294.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaethoxypyridazine

CAS Number

963-14-4

Product Name

Sulfaethoxypyridazine

IUPAC Name

4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)

InChI Key

FFJIWWBSBCOKLS-UHFFFAOYSA-N

SMILES

Array

Synonyms

Sulfanilamido-6-ethoxy-3-pyridazine; N1-(6-Ethoxy-3-pyridazinyl)sulfanilamide; Cysul; 4-amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide

Canonical SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

The exact mass of the compound Sulfaethoxypyridazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical data for Sulfaethoxypyridazine:

Property Value
CAS Registry Number 963-14-4 [1] [2] [3]
Chemical Formula C₁₂H₁₄N₄O₃S [1] [2] [3]
Molecular Weight 294.33 g/mol [1] [2]
Melting Point 182-184 °C [3]
Density ~1.416 g/cm³ [3]
IUPAC Name 4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide [2]

Mechanism of Action

This compound is a competitive inhibitor of dihydropteroate synthase in the bacterial folate synthesis pathway [1]. The following diagram illustrates this mechanism and its consequences:

G PABA PABA Enzyme Enzyme PABA->Enzyme Binds to Enzyme Intermediate1 ... Enzyme->Intermediate1 Normal Pathway THF Tetrahydrofolate (THF) Enzyme->THF Pathway Disrupted SEP SEP SEP->Enzyme Competes with PABA Intermediate2 ... Intermediate1->Intermediate2 Intermediate2->THF DNA_RNA DNA & RNA Synthesis THF->DNA_RNA

This compound (SEP) competes with PABA to inhibit folate synthesis [1].

Applications and Experimental Use

While its human medicinal use has declined, this compound remains a tool in research, particularly for studying bacterial resistance and environmental impact.

  • Historical and Veterinary Use: It was historically used to treat infections like fowl cholera in poultry and studied in calves and swine [1] [2].
  • Research Applications: Modern studies use it to investigate antibiotic adsorption in soils [4], photocatalytic degradation mechanisms [4], and analytical method development [1] [5].

Toxicity and Adverse Effects

Prolonged administration has been linked to adverse effects in animal studies, primarily the development of cataracts in dogs and rats [1] [2] [3]. Other noted effects include changes in thyroid and pituitary gland weights [3].

Analytical Methods

The table below summarizes key methodologies for detecting and analyzing this compound:

Technique Application Context Key Details
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Multi-residue screening in fish and shrimp [3]. Part of a method for 26 veterinary drugs.
Liquid Chromatography-Fluorescence Detection (LC-FLD) Determining sulfonamide residues in animal tissues [1]. Involves automated pre-column derivatization.
Fluorescence Polarization Immunoassay (FPIA) Detection of sulfamethoxypyridazine and sulfachloropyridazine [4]. Utilizes a monoclonal antibody for detection.
High-Pressure Liquid Chromatography (HPLC) Determining sulfamethazine in bovine and porcine tissues [1]. Reversed-phase chromatography.

Research Context and Comparison

This compound is part of the broader sulfonamide (sulfa drug) family. Its core structure consists of a sulfanilamide moiety, and its specific activity is defined by the N1 substituent, which in this case is a 6-ethoxypyridazine group [1] [6].

References

Sulfaethoxypyridazine mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Sulfaethoxypyridazine is a sulfonamide antibiotic, and its primary mechanism of action is the inhibition of bacterial folate synthesis [1] [2].

The table below summarizes the key elements of this mechanism:

Aspect Description
Drug Class Sulfonamide antibiotic [3] [1]
Primary Target Enzyme Dihydropteroate Synthase (DHPS) [2]
Molecular Process Competitive inhibition of DHPS, blocking the incorporation of Para-Aminobenzoic Acid (PABA) into dihydrofolic acid [2]
Biological Consequence Inhibition of bacterial folate synthesis pathway, leading to halted synthesis of purines, pyrimidines, and ultimately, bacterial DNA/RNA [1] [2]
Spectrum of Activity Effective against a broad spectrum of Gram-positive and Gram-negative bacteria [2]

This mechanism is selective for bacteria because unlike mammals that obtain folate from their diet, most bacteria must synthesize it de novo. By mimicking PABA, sulfonamides effectively shut down this essential pathway in susceptible bacteria [1].

The following diagram illustrates the logical sequence of this antibacterial action:

G Sulfa This compound DHPS Enzyme: Dihydropteroate Synthase Sulfa->DHPS Competitively Inhibits PABA PABA (Bacterial Substrate) PABA->DHPS Normal Substrate Folate Folate Synthesis DHPS->Folate Synthesis Blocked Nucleics DNA/RNA Synthesis Folate->Nucleics Required For BacterialDeath Inhibition of Bacterial Growth Nucleics->BacterialDeath Halted

Chemical Profile & Applications

For research and development purposes, the basic chemical identifier and main application of this compound are summarized below.

Table 1: Chemical Identification

Property Details
IUPAC Name 4-amino-N-(6-ethoxypyridazin-3-yl)benzene-1-sulfonamide [3]
Chemical Formula C12H14N4O3S [3]
CAS Number 963-14-4 [3]
Molecular Weight 294.33 g/mol [3]

Table 2: Primary Applications

Area of Use Specific Application
Veterinary Medicine Treatment of bacterial infections in livestock and poultry, particularly for respiratory, urinary, and enteric systems [2]. Its long-acting nature allows for optimized treatment regimens [2].
Pharmaceutical Industry Used as a reference standard for analytical purposes, such as method validation and quality control [2].

A Guide for Further Research

The search results indicate that specific, detailed experimental data for this compound is limited. To build a comprehensive whitepaper, you may need to pursue these avenues:

  • Investigate the Drug Class: Deepen your research by focusing on the general sulfonamide class. Studies on common variants like sulfamethoxypyridazine, sulfadiazine (SDZ), or sulfamethazine (SMZ) will have highly transferable mechanistic and protocol information [4] [1].
  • Consult Specialized Databases: Use professional scientific databases to search for original research articles. You can look up the CAS Number (963-14-4) or the chemical name in sources like PubMed, Scopus, or Web of Science [3].
  • Adapt General Protocols: Experimental protocols for analyzing sulfonamides in biological tissues (e.g., using HPLC with fluorescence detection or LC-MS) are well-established for the drug class and can be adapted with appropriate validation for this compound specifically [4].

References

Mechanism of Action: Folate Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Sulfaethoxypyridazine exerts its antibacterial effect by targeting the folate synthesis pathway in bacteria [1]. The diagram below illustrates this mechanism and the experimental workflow for studying it.

G cluster_bacterial Bacterial Folate Synthesis Pathway cluster_drug Drug Action PABA PABA (Para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folate Intermediates DHPS->Folate Catalyzes GrowthInhibition Inhibition of Bacterial Growth DHPS->GrowthInhibition NucleicAcids DNA & RNA Synthesis Folate->NucleicAcids Essential for SEP This compound Inhibition Competitive Inhibition SEP->Inhibition Inhibition->DHPS Binds to Start Start Research Exp Express/Mutate DHPS Start->Exp FPASynthesis Synthesize Fluorescent Tracer Exp->FPASynthesis Assay Perform Binding Assay (e.g., FPA) FPASynthesis->Assay Analyze Analyze Affinity & Sensitivity Assay->Analyze End Validate Method Analyze->End

Research workflow for studying this compound's mechanism and developing detection assays.

  • Competitive Inhibition: Its structural similarity to PABA allows it to compete for and bind to the active site of the DHPS enzyme [1].
  • Pathway Disruption: This binding prevents the enzyme from catalyzing the normal synthesis of 7,8-dihydropteroate, a crucial folate intermediate [2].
  • Metabolic Consequences: Without folate derivatives, bacteria cannot synthesize purines and pyrimidines, the building blocks of DNA and RNA, leading to the inhibition of bacterial growth and proliferation (bacteriostatic effect) [1].

Efficacy, Safety, and Analytical Data

Research has quantified the efficacy and safety of this compound, primarily in veterinary settings. The following table summarizes key findings from animal studies:

Aspect Tested Species/Model Key Findings
Efficacy Artificially infected chickens and turkeys Effective against fowl cholera (Pasteurella multocida) [1].
Efficacy Chickens (Salmonella gallinarum) Development of bacterial resistance observed with continuous feeding [1].
Safety & Toxicity Laying hens and broilers Demonstrated safety in these poultry types [1].
Safety & Toxicity Dogs and rats Prolonged feeding led to the development of cataracts [1].
Pharmacokinetics Calves Blood concentrations were significantly increased by water deprivation and forced exercise [1].

For regulatory and research purposes, accurate detection of this compound residues is crucial. The table below outlines parameters for a modern, high-sensitivity analytical method:

Parameter Details
Analytical Technique Signal-amplified Fluorescence Polarization Assay (FPA) [2].
Recognition Element Mutated dihydropteroate synthase (DHPS) from S. aureus with enhanced affinity [2].
Detection Sensitivity (LOD) 0.03 - 1.16 ng/mL for 35 different sulfonamides [2].
Key Improvement Use of a fluorescent tracer with two fluorophore molecules, improving sensitivity 2.8 to 8.6-fold over conventional methods [2].
Application High-throughput screening of 35 sulfonamides in pork [2].

Detailed Experimental Protocol: Receptor-Based Fluorescence Polarization Assay

This protocol is adapted from recent research for detecting sulfonamide residues, including this compound, using a mutated DHPS receptor [2].

Reagents and Materials
  • Standards: this compound and other sulfonamide (SA) standards.
  • Receptor: Recombinantly expressed and mutated dihydropteroate synthase from Staphylococcus aureus (SaDHPS mutant).
  • Tracer: Synthesize a fluorescent tracer by conjugating a common sulfonamide core structure (e.g., 3,5-dichlorosulfanilamide) to fluorescein isothiocyanate (FITC). For signal amplification, create a tracer with two fluorophore molecules.
  • Buffer: Standard phosphate or Tris buffer for the assay.
  • Equipment: Fluorescence polarization spectrometer, black 96-well microplates.
Experimental Workflow
  • Step 1: Mutant Receptor Preparation
    • Perform saturation mutagenesis on the SaDHPS gene to generate a mutant library.
    • Screen and select mutants exhibiting higher affinities for a broad spectrum of sulfonamides.
  • Step 2: Tracer Synthesis
    • For the conventional tracer, conjugate one molecule of FITC to the amino group of the sulfonamide derivative.
    • For the signal-amplified tracer, synthesize a derivative that allows for the conjugation of two FITC molecules per single SA molecule.
  • Step 3: Fluorescence Polarization Assay (FPA)
    • Procedure:
      • Add a fixed concentration of the fluorescent tracer to the wells.
      • Add a fixed concentration of the mutated SaDHPS receptor to the wells.
      • Introduce the sample (or SA standard) to the wells. The SAs in the sample compete with the tracer for binding to the receptor.
      • Incubate the mixture for a short period (e.g., 5-10 minutes at room temperature).
      • Measure the fluorescence polarization (mP value).
    • Data Analysis:
      • The signal decreases as the concentration of free SA in the sample increases.
      • Generate a standard curve by plotting the polarization value (mP) against the logarithm of the SA concentration.
      • Use this curve to determine the concentration of SAs in unknown samples.

Research Applications and Considerations

  • Veterinary Drug Residue Monitoring: The primary modern application for this compound is as a reference standard in the analysis of veterinary drug residues in animal-derived foods (e.g., meat) to ensure compliance with safety regulations [3] [2].
  • Sustained-Release Formulations: Historical patents describe sustained-release formulations for ruminants using a matrix of ethylcellulose and bismuth subcarbonate, designed to maintain therapeutic blood levels for extended periods from a single oral dose [4].

This compound remains an important compound in veterinary medicine and food safety. Its well-defined mechanism and the development of advanced detection methods make it a relevant model for understanding sulfonamide antibiotics.

References

Sulfaethoxypyridazine folate synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Analysis

Sulfaethoxypyridazine functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) [1]. It mimics the natural substrate para-aminobenzoic acid (pABA), competing for binding to the active site of DHPS [1] [2]. This competition prevents the enzyme from catalyzing the condensation of pABA with dihydropterin pyrophosphate, a critical step for producing dihydropteroate [3]. The following diagram illustrates the folate biosynthesis pathway and the drug's inhibitory site.

G Folate Biosynthesis Pathway and Drug Inhibition cluster_DHPS Dihydropteroate Synthase (DHPS) GTP GTP Dihydroneopterin Dihydroneopterin GTP->Dihydroneopterin GCYH-I Chorismate Chorismate pABA pABA Chorismate->pABA pABA branch enzymes Dihydropteroate Dihydropteroate pABA->Dihydropteroate DHPP DHPP DHPP->Dihydropteroate Condensation Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR This compound This compound DHPS_Inhibition Inhibition This compound->DHPS_Inhibition Competitive Inhibition 6-hydroxymethyl-7,8-\n-dihydropterin 6-hydroxymethyl-7,8- -dihydropterin Dihydroneopterin->6-hydroxymethyl-7,8-\n-dihydropterin DHNA 6-hydroxymethyl-7,8-\n-dihydropterin->DHPP HPPK

Without Tetrahydrofolate, bacteria cannot synthesize purines, thymine, and key amino acids like methionine and serine, leading to the cessation of DNA/RNA synthesis and eventual cell death [3] [4].

Quantitative Biochemical Data

The quantitative data below provides measurable evidence for the drug's mechanism and historical use.

Parameter Value / Measurement Context / Assay
Enzyme Inhibition (Ki for SMX) 5.1 µM [2] In vitro DHPS activity assay measuring inhibition by sulfamethoxazole (SMX), a representative sulfonamide [2].
Catalytic Efficiency (kcat/KM) of Sul enzymes vs. DHPS No significant difference [2] Enzyme kinetics assay comparing pABA utilization by resistant Sul enzymes and sensitive DHPS [2].
Efficacy & Safety in Poultry Effective against fowl cholera; safe in laying chickens & broilers [1] In vivo study in artificially infected chickens and turkeys [1].
Toxicity in Mammals Cataract development [1] Prolonged feeding studies in dogs and rats [1].

Understanding and Studying Resistance

A major challenge with sulfonamides is the emergence of resistance, primarily through plasmid-borne sul genes that code for alternative, sulfonamide-insensitive DHPS enzymes [2]. The key structural feature enabling this resistance is a Phe-Gly sequence in the pABA-binding region of Sul enzymes, which sterically hinders sulfonamide binding while still permitting pABA utilization [2].

Key Experimental Protocol: In trans Complementation of E. coli ΔfolP [2] This assay determines whether a gene can confer sulfonamide resistance and restore bacterial growth by complementing a chromosomal DHPS deficiency.

  • Gene Cloning: The gene of interest (e.g., sul1, sul2, or wild-type folP) is cloned into an expression plasmid.
  • Strain Preparation: An E. coli strain with its native folP gene (encoding DHPS) deleted (ΔfolP) is used. This mutant cannot synthesize folate and will not grow unless the medium is supplemented with folate precursors or the functional enzyme is provided.
  • Transformation: The expression plasmid is introduced into the E. coli ΔfolP strain.
  • Selection & Testing:
    • Viability Check: Transformed bacteria are plated on a minimal medium without supplements. Growth indicates that the plasmid-borne gene produces a functional DHPS enzyme that restores the folate synthesis pathway.
    • Resistance Assay: Transformed bacteria are plated on minimal medium containing sulfonamide antibiotics. Growth under these conditions demonstrates that the plasmid-borne enzyme is not inhibited by the drug and thus confers resistance.

Research Implications and Future Directions

The elucidation of the Phe-Gly motif in Sul enzymes provides a precise molecular explanation for sulfonamide resistance [2]. This knowledge is crucial for designing next-generation sulfonamides that can overcome this specific resistance mechanism, potentially by exploiting structural differences around the Phe-Gly region [2].

The folate synthesis pathway remains a valuable target for antibacterial development. Future efforts may explore polypharmacology—designing single inhibitors that target multiple enzymes in the pathway—to reduce the likelihood of resistance emerging [4].

References

Chemical and Pharmacological Profile of Sulfaethoxypyridazine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifiers and predicted properties of Sulfaethoxypyridazine as gathered from chemical databases [1].

Category Details
CAS Number 963-14-4 [1]
Chemical Formula C12H14N4O3S [1]
Average Weight 294.33 g/mol [1]
IUPAC Name 4-amino-N-(6-ethoxypyridazin-3-yl)benzene-1-sulfonamide [1]
Drug Status Experimental, Vet Approved [1]
Synonyms N1-(6-ethoxypyridazin-3-yl)sulphanilamide [1]
Water Solubility 0.221 mg/mL (Predicted) [1]

Understanding the Broader Sulfonamide Mechanism

While a specific mechanism for this compound is not detailed in the search results, it belongs to the sulfonamide class of antibiotics. These drugs share a common mechanism of action, which can be visualized in the following diagram of bacterial folate synthesis inhibition:

G PABA PABA & Dihydropteroate Pyrophosphate Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Substrates Folate Dihydrofolic Acid Enzyme->Folate Synthesis Sulfa This compound Sulfa->Enzyme Competitive Inhibition

Sulfonamides competitively inhibit bacterial folate synthesis [2] [3].

This compound and other sulfonamide antibiotics act as competitive antagonists [2]. They mimic the natural substrate PABA (para-aminobenzoic acid), competing for the active site of the bacterial enzyme dihydropteroate synthase (DHPS) [2] [3]. By blocking this enzyme, they inhibit the synthesis of dihydrofolic acid, an essential precursor for bacterial nucleic acid production [2] [3].

Analytical Methodologies for Sulfonamides

Although a specific protocol for this compound was not found, the determination of sulfonamide residues in biological tissues is commonly performed using Liquid Chromatography (LC) with various detection methods. The table below outlines key aspects of these analytical techniques, based on methods used for related sulfonamides [4].

Method Aspect Description
Primary Technique High-Performance Liquid Chromatography (HPLC) [4]
Detection Methods Fluorescence, Mass Spectrometry (MS), UV Detection [4]
Sample Matrix Animal tissues, meat, fish, milk [4]
Sample Preparation Often involves solid-phase extraction (SPE) [4]
Internal Standards Deuterated sulfonamides (e.g., Sulfamethizole-D4) for MS [4]

Research Context and Next Steps

This compound has been evaluated in veterinary medicine, with studies dating back to the 1960s concerning its use in swine, heifers, and poultry [1]. The broader sulfonamide class remains a cornerstone for developing new drugs with antimicrobial, antidiabetic, and anticancer properties [3].

The search results indicate a lack of very recent, publicly available primary research focused specifically on this compound. To obtain the depth of information required for a whitepaper, I suggest you:

  • Search specialized scientific databases: Direct queries on platforms like PubMed, Scopus, or SciFinder using "this compound" as a keyword may yield more detailed research articles.
  • Focus on general sulfonamide protocols: For experimental methodologies, searching for review articles on "analysis of sulfonamide residues in tissue" or "sulfonamide antibacterial activity assays" will provide transferable protocols.
  • Consult chemical supplier documentation: Companies that supply this compound for research may provide technical data sheets with purity and stability information.

References

Sulfaethoxypyridazine solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Scientific Context

Sulfaethoxypyridazine is a sulfonamide antibiotic. The provided data offers indirect insights into its properties, though not the specific numerical values you need.

Property Available Information / Context
CAS Registry Number 963-14-4 [1]
Molecular Formula C₁₂H₁₄N₄O₃S [1]
Related Compound Sulfamethoxypyridazine (a structurally similar sulfonamide) has established solubility in ethyl acetate + ethanol mixtures [2].
Stability Note Sulfonamides as a class (e.g., sulfadiazine) are generally very stable in various aqueous solutions, including at different pH levels and temperatures, over extended periods (e.g., 70 days) [3].

Experimental and Analytical Context

While direct methodologies for this compound are not detailed, the search results outline common scientific approaches relevant to studying its behavior.

  • Solubility Estimation: For sulfonamide drugs, methods like the extended Hansen approach are used to estimate partial solubility parameters and predict solubility in different solvents. These models can incorporate a Flory-Huggins size correction term for improved accuracy in irregular solutions [4].
  • Stability Testing: General stability investigations for pharmaceuticals in solution follow parameters like those outlined in ICH Q1A guidelines. This involves testing the compound under various conditions, including different pH buffers, temperatures, and light exposure, with regular sampling and analysis via techniques like HPLC-DAD/UV to track the concentration of the parent compound over time [3].
  • Analysis and Detection: this compound is listed among the analytes in research focused on developing ultra-specific nanobodies for detecting the antibiotic sulfadimethoxine, highlighting its relevance as a structural analog in analytical science [5].

The following diagram illustrates a generalized experimental workflow for assessing drug stability, based on the protocols identified in the search results.

Start Prepare Drug Solutions Conditions Apply Stress Conditions Start->Conditions Sample Sample at Time Intervals Conditions->Sample Analyze Analyze via HPLC Sample->Analyze Result Determine % Remaining Analyze->Result Param1 • pH Buffers • Temperature • Light Exposure Param1->Conditions Param2 • Co-solvents • Ionic Strength • Metal Ions Param2->Conditions

A generalized workflow for drug stability testing

References

Synthesis Pathway of Sulfamethoxypyridazine

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Sulfamethoxypyridazine is a two-step process that begins with 3,6-dichloropyridazine and sulfanilamide [1] [2].

G 3,6-Dichloropyridazine 3,6-Dichloropyridazine 6-Chloro-3-(4-aminobenzenesulfonamido)pyridazine 6-Chloro-3-(4-aminobenzenesulfonamido)pyridazine 3,6-Dichloropyridazine->6-Chloro-3-(4-aminobenzenesulfonamido)pyridazine Reaction with Sulfanilamide Sulfamethoxypyridazine Sulfamethoxypyridazine 6-Chloro-3-(4-aminobenzenesulfonamido)pyridazine->Sulfamethoxypyridazine Nucleophilic Aromatic Substitution (Sodium Methoxide)

Figure 1: The two-step synthesis pathway of Sulfamethoxypyridazine.

  • Step 1: Formation of the Sulfonamide Linkage. The first intermediate, 6-chloro-3-(4-aminobenzenesulfonamido)pyridazine, is synthesized by reacting 3,6-dichloropyridazine with sulfanilamide (4-aminobenzenesulfonamide) [1] [2]. This step establishes the core N-S bond that defines sulfonamide drugs.
  • Step 2: Methoxy Substitution. The final compound is produced by replacing the chlorine atom at the 6-position of the pyridazine ring with a methoxy group. This is achieved by reacting the intermediate with sodium methoxide [1] [2]. This substitution gives the drug its "methoxy" namesake and finalizes its chemical structure.

Related Sulfa Drug Context

While a full protocol for Sulfamethoxypyridazine is unavailable, recent research on synthesizing similar sulfa drug derivatives provides context on modern characterization and evaluation techniques.

Table 1: Analytical Techniques for Characterizing Sulfa Drug Derivatives

Technique Acronym Purpose in Characterization
Fourier-Transform Infrared Spectroscopy FT-IR Identifies functional groups and confirms bond formation (e.g., C=N in Schiff bases) [3].
Nuclear Magnetic Resonance (^1)H & (^13)C NMR Determines molecular structure, confirms proton environments, and identifies key carbon types (e.g., iminic carbon C=N ~δ 157-162 ppm) [3] [4].
Liquid Chromatography-Mass Spectrometry LC-MS Confirms molecular weight and purity of the synthesized compound [3].

Table 2: Example Biological Activities of Related Sulfa Drugs

Sulfa Drug / Derivative Reported Biological Activity Key Findings / Potency
Sulfapyridine-derived Schiff base (SPD-3) Acetylcholinesterase (AChE) Inhibition IC₅₀ = 12.98 ± 0.11 nM, suggesting potential for Alzheimer's disease treatment [3].
Sulfadiazine-derived Schiff bases Urease Inhibition Multiple derivatives showed significant activity. The most potent compound (3l) had an IC₅₀ of 2.21 ± 0.45 µM, about 10x more potent than standard thiourea [4].
Sulfamethoxypyridazine Antibacterial A long-acting sulfonamide antibiotic effective against Gram-positive and Gram-negative bacteria [2] [5].

Suggested Experimental Approach

Based on the synthesis of analogous compounds, here is a generalized framework for how the synthesis and analysis of Sulfamethoxypyridazine could be approached:

  • Synthesis Setup: The reaction would typically be carried out under reflux in an anhydrous organic solvent. The use of a base might be necessary to facilitate the reaction [4].
  • Reaction Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.
  • Purification: After completion, the crude product would be isolated, likely by precipitation or concentration, and then purified. A common method is recrystallization from a suitable solvent like ethanol to obtain pure crystals [4].
  • Characterization: The final, purified product must be characterized to confirm its identity and purity using the analytical techniques listed in Table 1 [3].

References

Sulfaethoxypyridazine spectral data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Identifiers

The table below summarizes the key identifying information and structural data available for Sulfaethoxypyridazine.

Property Details
IUPAC Name 4-amino-N-(6-ethoxypyridazin-3-yl)benzenes-1-sulfonamide [1]
Chemical Formula C₁₂H₁₄N₄O₃S [1]
Average Molecular Weight 294.33 g/mol [1]
CAS Registry Number 963-14-4 [1] [2]
SMILES CCOc1ccc(NS(=O)(=O)c2ccc(N)cc2)nn1 [2]
InChI Key FFJIWWBSBCOKLS-UHFFFAOYSA-N [1] [2]
Canonical SMILES CCOC1=CC=C(NS(=O)(=O)C2=CC=C(N)C=C2)N=N1 [1]

Analytical Techniques and Suggested Approaches

While specific spectral details are not listed in the search results, the compound is recognized as suitable for standard analytical techniques.

  • Suitability for Chromatography: this compound is indicated as being suitable for analysis using HPLC and gas chromatography (GC) [2].
  • Mass Spectrometry (MS): The availability of a chemical formula and structure suggests that data could be obtained experimentally using LC-MS/MS. The search results provide an example of a multi-residue method for veterinary drugs in chicken, which, while not listing this compound specifically, outlines a robust UHPLC/MS/MS workflow that could be adapted for this compound [3].

Experimental Workflow for Characterization

The following diagram outlines a general experimental workflow you could follow to characterize this compound, based on common laboratory practices.

G Start Sample: this compound Step1 Purity Assessment (HPLC/GC) Start->Step1 Step2 Mass Analysis (LC-MS/MS) Step1->Step2 Step3 NMR Spectroscopy (1H, 13C, etc.) Step2->Step3 Step4 IR Spectroscopy Step3->Step4 Step5 Data Integration & Report Step4->Step5

A proposed workflow for the spectral characterization of this compound.

References

Comprehensive Application Notes and Protocols: Sulfaethoxypyridazine in Veterinary Medicine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Sulfaethoxypyridazine is a sulfonamide antibacterial agent that has established itself as a valuable therapeutic option in veterinary medicine, particularly in food-producing animals and companion animals. As a derivative of sulfanilamide, the compound belongs to the broader class of sulfonamides, which remain among the most widely used antibacterial agents in veterinary practice due to their cost-effectiveness and demonstrated efficacy against common bacterial pathogens [1]. This compound is characterized as a long-acting sulfonamide with enhanced lipid solubility, contributing to its prolonged duration of action compared to shorter-acting counterparts like sulfisoxazole [1]. The chemical structure features the characteristic sulfonamide group attached to an ethoxypyridazine ring, which influences its distribution kinetics and antibacterial potency [2].

In clinical veterinary practice, this compound is primarily utilized as feedstuffs for herd-level administration, allowing for efficient mass medication in production animals [2]. The drug's pharmacokinetic profile, including good oral bioavailability and extended elimination half-life, supports this administration approach by maintaining therapeutic concentrations over prolonged periods. This compound demonstrates particular efficacy against susceptible respiratory pathogens and gastrointestinal infections when administered via feed or water systems [1]. Its continued use in veterinary medicine reflects its established safety profile and economic advantages, though appropriate withdrawal times must be observed in food animals to prevent residue violations.

Mechanism of Action and Bacterial Resistance

Primary Mechanism of Antibacterial Activity

This compound exerts its bacteriostatic effect through a competitive antagonism of microbial folate synthesis. The drug structurally resembles para-aminobenzoic acid (PABA), an essential substrate in bacterial folate metabolism. This compound competitively inhibits the bacterial enzyme dihydropterate synthetase (DPS), which normally facilitates the incorporation of PABA into dihydrofolic acid [1]. This sequential blockade of the folate pathway prevents the synthesis of tetrahydrofolic acid, an essential cofactor in single-carbon transfer reactions necessary for the synthesis of purine bases, thymidine, and ultimately bacterial DNA and RNA [1].

The bacteriostatic nature of this compound means that adequate host defense mechanisms are crucial for successful therapeutic outcomes when used as a sole agent [1]. The antibacterial effect exhibits concentration-dependent characteristics, with higher concentrations potentially achieving bactericidal activity, particularly in the urinary tract where the drug becomes concentrated [1]. A notable latent period exists before the manifestation of antibacterial effects, as bacteria must deplete their existing stores of folic acid, purines, and thymidine before growth inhibition becomes apparent [1].

Resistance Mechanisms and Potentiation Strategies

Bacterial resistance to this compound can occur through multiple mechanisms, both chromosomally and plasmid mediated [1]. The most common resistance mechanism involves mutations in dihydropterate synthetase that decrease the enzyme's affinity for sulfonamides while maintaining its capacity to bind PABA [1]. Additionally, some bacteria develop overproduction of PABA, which can overcome the competitive inhibition through mass action effects. This particular resistance mechanism explains why sulfonamides demonstrate reduced efficacy in purulent environments, where decaying neutrophils release substantial PABA [1].

Table 1: Bacterial Resistance Mechanisms to this compound

Resistance Mechanism Genetic Basis Impact on Efficacy
Altered dihydropterate synthetase Chromosomal mutation Decreased drug binding affinity
PABA overproduction Plasmid-mediated Competitive reversal of inhibition
Alternative metabolic pathways Multiple genes Bypass of folate pathway
Reduced drug permeability Membrane protein mutations Decreased intracellular concentration

The potentiated sulfonamide approach significantly enhances the efficacy of this compound. By combining this compound with dihydrofolate reductase inhibitors such as trimethoprim, ormetoprim, or pyrimethamine, a sequential blockade of the folate pathway occurs [1]. This combination produces synergistic bactericidal activity against susceptible organisms, as both enzymes in the folate biosynthesis pathway are inhibited simultaneously [1]. The optimal ratio for synergy in vitro is approximately 1:20 (sulfonamide to trimethoprim), though commercial preparations typically use a 1:5 ratio due to pharmacokinetic considerations [1].

G This compound Mechanism of Action and Resistance cluster_primary Folate Biosynthesis Pathway cluster_inhibitors Inhibitors cluster_resistance Resistance Mechanisms PABA PABA DHP DHP PABA->DHP DHP Synthetase PABA->DHP THF THF DHP->THF DHF Reductase DHP->THF Purines Purines THF->Purines THF->Purines DNA_RNA DNA_RNA Purines->DNA_RNA Purines->DNA_RNA SEP This compound SEP->DHP Competitive Inhibition TMP Trimethoprim TMP->THF Enzyme Inhibition Mutated_DHP Altered DHP Synthetase Mutated_DHP->DHP Reduced Binding PABA_overproduction PABA Overproduction PABA_overproduction->PABA Excess Substrate

Efficacy Profiles and Antimicrobial Spectra

Antibacterial Activity and Spectrum

This compound demonstrates a broad antibacterial spectrum against both gram-positive and gram-negative bacteria, with additional activity against certain protozoal organisms [1]. The drug shows particular efficacy against Streptococcus spp., Staphylococcus spp., Salmonella, Pasteurella, Corynebacterium, and specific strains of Escherichia coli [1]. The antimicrobial activity extends to Nocardia and Actinomyces species, making it valuable for treating unusual infections in veterinary patients. Against protozoal pathogens, this compound exhibits activity against coccidia and Toxoplasma spp., especially when combined with pyrimethamine [1].

The susceptibility profile of this compound must be interpreted with consideration of emerging resistance patterns. Several bacterial genera display variable susceptibility, including Enterobacter, Klebsiella, Proteus, and Clostridium species, which may initially respond to therapy but frequently develop resistance [1]. Importantly, several pathogens are considered intrinsically resistant to this compound, including Rickettsiae, mycoplasmas, Pseudomonas, Bacteroides, and most Chlamydia species [1]. The presence of purulent material significantly diminishes efficacy due to the release of PABA from neutrophil decay, which competitively antagonizes the drug's activity [1].

Table 2: Antimicrobial Spectrum of this compound

Microorganism Category Representative Susceptible Pathogens Resistant Pathogens
Gram-positive bacteria Staphylococcus aureus, Streptococcus spp. Enterococcus faecalis
Gram-negative bacteria Escherichia coli, Salmonella spp., Pasteurella spp. Pseudomonas aeruginosa, Bacteroides fragilis
Protozoa Coccidia, Toxoplasma gondii (with pyrimethamine) Cryptosporidium spp.
Other organisms Actinomyces spp., Nocardia spp. Mycoplasma spp., Chlamydia spp.
Pharmacokinetic Profile and Distribution

This compound exhibits favorable pharmacokinetic properties that support its classification as a long-acting sulfonamide in most species. The drug is rapidly and completely absorbed from the gastrointestinal tract in monogastric animals, though absorption may be delayed in ruminants experiencing ruminal stasis [1]. This compound distributes widely throughout the body via the extracellular fluid, with concentrations in various body fluids reaching 50-90% of plasma levels [1]. The drug demonstrates moderate protein binding, which influences its distribution pattern, with the unbound fraction representing the therapeutically active component.

The elimination characteristics of this compound contribute to its prolonged duration of action. Unlike highly soluble sulfonamides like sulfisoxazole that are rapidly excreted unchanged in urine (>90% within 24 hours), this compound undergoes more complex metabolism and elimination pathways [1]. The drug is partially metabolized in the liver through N4-acetylation, and the acetylated metabolites exhibit reduced water solubility compared to the parent compound [1]. This metabolic pathway has clinical significance, as decreased solubility of acetylated derivatives may predispose to crystalluria, particularly in dehydrated patients or those with acidic urine.

Experimental Protocols and Methodologies

Analytical Standard Preparation and Quality Control

For research and quality control purposes, this compound VETRANAL is available as an analytical standard with defined purity specifications [3]. Proper handling and storage are critical for maintaining standard integrity. The analytical standard should be stored at 2-8°C with attention to the labeled expiration date, as the compound has a limited shelf life [3]. The standard is suitable for both HPLC and gas chromatography applications, providing versatility in analytical method development [3].

  • Standard Preparation Protocol: Accurately weigh 10.0 ± 0.1 mg of this compound analytical standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with appropriate mobile phase (typically acetonitrile:water 50:50 v/v) to prepare a 1 mg/mL stock standard solution. Sonicate for 5 minutes to ensure complete dissolution. Prepare working standards through serial dilution in mobile phase to cover the expected concentration range (typically 0.1-100 μg/mL). Filter through a 0.45 μm nylon or PTFE membrane before injection to prevent column contamination [3].

  • Quality Control Assessment: System suitability should be evaluated through five replicate injections of a middle-range standard (10 μg/mL). The relative standard deviation of peak areas should not exceed 2.0%, and tailing factor should be less than 2.0. Calibration curves should demonstrate linearity with correlation coefficients (r²) ≥ 0.999 across the validated range. Retention time consistency should be maintained with ≤ 1% variation between injections [3].

HPLC Method for Pharmaceutical Formulation Analysis

The following protocol describes a validated reversed-phase HPLC method for quantifying this compound in pharmaceutical formulations, adapted from Sigma-Aldrich application notes [3].

  • Chromatographic Conditions:

    • Column: C18 stationary phase (250 × 4.6 mm, 5 μm particle size)
    • Mobile Phase: Acetonitrile:0.1% formic acid in water (30:70, v/v)
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 μL
    • Column Temperature: 30°C
    • Detection: UV at 265 nm
    • Run Time: 15 minutes
  • Sample Preparation: For feed samples, homogenize thoroughly and extract 5.0 g with 50 mL of acetonitrile:water (70:30) by shaking mechanically for 30 minutes. Centrifuge at 3000 rpm for 10 minutes and filter the supernatant through a 0.45 μm membrane. Dilute with mobile phase as needed to fall within the calibration range. For injection formulations, dilute directly with mobile phase and filter before analysis [3].

  • Method Validation Parameters: The method should demonstrate specificity with no interference from excipients, accuracy with recovery of 98-102%, precision with RSD < 2% for repeatability, and robustness against minor variations in mobile phase composition (±5%) and temperature (±2°C). The limit of quantification should be sufficient for residue testing, typically ≤ 0.1 μg/mL [3].

Microbiological Potency Assessment Protocol

The broth microdilution method provides reliable determination of minimum inhibitory concentrations (MIC) for this compound against bacterial pathogens.

  • Preparation of Inoculum: Select 3-5 well-isolated colonies of the test organism and inoculate into 5 mL of Mueller-Hinton broth. Incubate at 35±2°C until turbidity matches the 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL). Dilute the suspension with sterile saline or broth to achieve a final inoculum density of 5×10⁵ CFU/mL in each well of the microdilution tray.

  • Dilution Scheme: Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth across the concentration range of 0.06 μg/mL to 512 μg/mL. Include growth control (no antibiotic) and sterility control (no inoculum) wells. For potentiated sulfonamide testing, incorporate trimethoprim at a fixed ratio of 1:5 with this compound [1].

  • Incubation and Interpretation: Incubate the trays at 35±2°C for 16-20 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth. Compare endpoints to CLSI breakpoints where available, or determine epidemiological cut-off values for resistance detection.

G This compound Experimental Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_micro Microbiological Assay Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Analysis Analysis Dilution->Analysis HPLC HPLC Analysis->HPLC Micro Micro Analysis->Micro Column Column HPLC->Column Inoculum Inoculum Micro->Inoculum Mobile Mobile Column->Mobile Detection Detection Mobile->Detection Quantification Quantification Detection->Quantification Incubation Incubation Inoculum->Incubation MIC MIC Incubation->MIC

Safety and Regulatory Considerations

Toxicological Profile and Adverse Effects

This compound demonstrates a species-dependent toxicological profile with notable variations between laboratory animals. Chronic toxicity studies in rats receiving dietary levels of 800, 1600, and 3200 ppm developed characteristic lens opacities by 23 weeks of exposure [2]. Similarly, dogs administered daily oral doses of 30, 67, and 150 mg/kg developed cataracts within 14 weeks, indicating a consistent oculotoxic effect across species [2]. The toxic dose (TDₗₒ) for rats was established at 16,240 mg/kg over 29 weeks, while dogs exhibited a TDₗₒ of 30,450 mg/kg over the same duration [2].

Additional toxicological findings include endocrine system effects, specifically changes in pituitary and thyroid weights in rats, and serum composition alterations in dogs [2]. These findings suggest that prolonged administration requires careful monitoring for ocular changes and potential endocrine disruption. The personal protective equipment recommendations for handling this compound include eyeshields, gloves, and N95 respirators to minimize occupational exposure [2].

Regulatory Status and Withdrawal Considerations

This compound is approved for veterinary use with specific regulatory classifications governing its application. The compound is classified under HS Code 2935009090 with specific tariff provisions [2]. Regulatory guidelines emphasize the importance of withdrawal periods before slaughter or milk collection to prevent residue violations in food-producing animals. The water pollution classification (WGK 3) indicates the compound as a significant water pollutant, requiring appropriate environmental containment measures [3].

Table 3: Safety and Regulatory Profile of this compound

Parameter Specification Reference
Acute Toxicity (Rat, oral) TDₗₒ = 16,240 mg/kg/29W-I [2]
Ocular Toxicity Cataracts in rats and dogs after chronic exposure [2]
Endocrine Effects Changes in pituitary and thyroid weights [2]
Storage Conditions 2-8°C, limited shelf life [3]
Water Pollution Class WGK 3 (highly hazardous to water) [3]
Transport Classification NONH for all transport modes [2]

Clinical Applications and Usage Guidelines

Veterinary Therapeutic Applications

This compound finds primary application in the treatment and control of respiratory, gastrointestinal, and urinary tract infections in various animal species. The drug is particularly valuable in group treatment scenarios through medicated feed or water administration, allowing efficient herd-level therapy [1] [2]. In swine production systems, this compound is commonly employed against coliform diarrheas and respiratory complex infections when susceptibility is confirmed. For poultry, the drug demonstrates efficacy against fowl cholera and coccidial infections, though resistance patterns should be monitored regularly.

The potentiated formulation of this compound with trimethoprim or ormetoprim significantly expands the therapeutic indications to include refractory soft tissue infections, septicemia, and genitourinary infections that may not respond to sulfonamide monotherapy [1]. The combination approach is particularly valuable in small animal medicine for treating kennel cough, pododermatitis, and prostatitis caused by susceptible organisms. When combined with pyrimethamine, this compound has applications in treating systemic protozoal infections such as toxoplasmosis in susceptible species [1].

Dosing and Administration Protocols

Standard dosing recommendations for this compound must be species-specific and account for the route of administration and formulation type.

  • Ruminants: For cattle and small ruminants, the recommended dosage is 25-50 mg/kg body weight administered orally every 24 hours, with the higher end of the range used for severe infections. For group treatment via medicated feed, provide 400-600 g per ton of complete feed for 5-7 days, ensuring uniform mixing and adequate consumption.

  • Swine: Administer 25 mg/kg body weight orally every 24 hours, or via medicated water at a concentration of 0.4-0.8 g per gallon for 3-5 days. For prevention in growing pigs, incorporate 100-200 g per ton of complete feed.

  • Companion Animals: For dogs and cats, the recommended dose is 25 mg/kg every 12 hours for potentiated formulations, or 50 mg/kg every 24 hours for monotherapy. Treatment duration typically ranges from 5-14 days depending on infection severity and clinical response.

  • Adjustment Considerations: Dose reduction may be necessary in patients with hepatic impairment or renal dysfunction due to altered metabolism and excretion. Animals with urine acidification may require increased fluid intake to prevent crystalluria. The presence of purulent exudates may necessitate higher dosing or alternative therapy due to PABA content neutralizing drug effects [1].

References

Comprehensive Application Notes and Protocols: Sulfaethoxypyridazine for Bovine Foot Rot Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bovine Foot Rot

Bovine foot rot (interdigital necrobacillosis) is a highly prevalent infectious disease causing significant economic losses in cattle operations worldwide. The disease is characterized by acute lameness and necrotic lesions in the interdigital space, primarily caused by Fusobacterium necrophorum with potential cooperation from other bacteria such as Porphyromonas levii, Staphylococcus aureus, and Trueperella pyogenes [1]. Foot rot incidence can reach up to 25% in intensive production systems, with approximately 20% of all diagnosed lameness in cattle attributed to this condition [1]. The economic impact is substantial, with estimated costs per case ranging from $8 to $320 due to reduced weight gain, decreased milk production, impaired fertility, and treatment expenses [2].

Sulfaethoxypyridazine is a long-acting sulfonamide antibiotic approved for veterinary use in cattle. As a member of the sulfonamide class, it provides broad-spectrum activity against many pathogens involved in bovine foot rot. This compound remains one of the few sulfonamides permitted for use in lactating dairy cattle under specific conditions, making it a valuable therapeutic option in both beef and dairy operations [3] [4]. These application notes provide comprehensive information on the pharmacological properties, clinical efficacy, and experimental protocols for this compound in the treatment of bovine foot rot, specifically tailored for researchers and drug development professionals.

Drug Properties and Pharmacological Profile

Physicochemical Properties

This compound (C12H14N4O3S) is a synthetic sulfonamide antibiotic with a molecular weight of 294.33 g/mol [5]. It belongs to the class of aminobenzenesulfonamides, characterized by a sulfanilamide backbone with a 6-ethoxy-3-pyridazinyl substitution at the N1 position [5]. The compound behaves as a weak organic acid with amphoteric properties, typical of sulfonamides, and is more soluble in alkaline aqueous solutions than in acidic environments [6]. The ethoxypyridazine substitution contributes to its distinct pharmacokinetic profile, particularly its prolonged duration of action compared to shorter-acting sulfonamides.

Table 1: Physicochemical Properties of this compound

Property Value Description
Chemical Formula C12H14N4O3S Molecular structure
Molecular Weight 294.33 g/mol -
Chemical Class Aminobenzenesulfonamide Sulfonamide antibiotic
IUPAC Name 4-amino-N-(6-ethoxypyridazin-3-yl)benzene-1-sulfonamide Systematic nomenclature
Solubility 0.221 mg/mL (predicted) Water solubility
pKa 6.84 (predicted) Acid dissociation constant
Pharmacokinetic Properties

This compound is classified as a long-acting sulfonamide in veterinary medicine, with a prolonged elimination half-life that enables sustained antibacterial activity [6]. After oral administration to cattle, the drug demonstrates good bioavailability, though absorption from the ruminoreticulum may be delayed if ruminal stasis is present [6]. Like other sulfonamides, this compound is a weak organic acid with hydrophilic properties, leading to distribution primarily in extracellular fluid [6]. The drug exhibits variable protein binding across species, which influences its volume of distribution and tissue penetration capabilities.

This compound is administered as the sodium salt formulation to enhance water solubility, with each milliliter of commercial solution containing 62.5 mg of sodium this compound [3]. This formulation is particularly suited for oral administration in drinking water for cattle, allowing for practical group treatment regimens. The pharmacokinetic profile of this compound contributes to its extended withdrawal periods, with a meat withdrawal time of 16 days and milk discard time of 72 hours (6 milkings) after the latest treatment [3].

Clinical Efficacy and Approved Use

FDA-Approved Conditions of Use

According to Title 21 of the Code of Federal Regulations (21 CFR § 520.2240a), this compound is approved for specific indications in cattle, including foot rot, respiratory infections (pneumonia, shipping fever), calf scours, and as adjunctive therapy in septicemia accompanying mastitis and metritis [3]. The approved dosage regimen for cattle involves administration at 2.5 grams per gallon of drinking water, with a dosing rate of 1 gallon per 100 pounds of body weight per day for 4 consecutive days [3]. The drug must be used as the sole source of sulfonamide during treatment, and federal law restricts its use to or on the order of a licensed veterinarian.

Table 2: FDA-Approved this compound Regimen for Bovine Foot Rot

Parameter Specification Notes
Dosage Form Sodium this compound solution 62.5 mg/mL
Administration Route Oral in drinking water -
Dosage Concentration 2.5 grams per gallon Drinking water
Dosing Volume 1 gallon per 100 lbs BW per day Based on body weight
Treatment Duration 4 consecutive days -
Meat Withdrawal 16 days Before slaughter
Milk Discard 72 hours (6 milkings) After last treatment
Comparative Clinical Efficacy

A network meta-analysis of randomized controlled trials for bovine foot rot treatments revealed that various antimicrobial regimens show variable efficacy against interdigital necrobacillosis [2]. While this analysis primarily focused on ceftiofur, oxytetracycline, and tulathromycin, it provides important contextual framework for evaluating sulfonamide efficacy. The meta-analysis encompassed four randomized controlled trials with five interventions involving 565 animals, finding the best efficacy for 6.6 μg/kg oxytetracycline and 1.0 μg/kg ceftiofur sodium administered intramuscularly every 24 hours for 3 consecutive days [2].

This compound remains a viable treatment option particularly in cases where other antimicrobials are contraindicated or when oral administration through drinking water is the most practical approach. The drug's broad-spectrum activity against gram-positive and gram-negative bacteria commonly associated with foot rot, combined with its established regulatory status for use in both beef and dairy cattle, supports its continued relevance in clinical practice. Furthermore, the oral administration route offers advantages in terms of animal handling stress and labor requirements compared to parenteral treatments that require individual animal injections [3].

Experimental Protocols and Research Methodologies

Pharmacokinetic Study Protocol

Objective: To characterize the absorption, distribution, and elimination kinetics of this compound in cattle following oral administration.

Animals and Study Design:

  • Utilize four or more healthy adult cattle (weight 585-655 kg) in a crossover design with appropriate washout periods (recommended 4 weeks) [7].
  • House animals individually with controlled feeding (13 kg timothy hay, 3 kg alfalfa hay, 4-13 kg concentrate, and 2.0-2.5 kg beet pulp daily) and free access to water [7].
  • Administer this compound via nasogastric catheter at 10 mg/kg body weight for oral pharmacokinetic assessment [7].

Sample Collection and Processing:

  • Collect blood samples (5 mL) from the jugular vein immediately before dosing and at 1, 2, 4, 6, 8, 11, 24, and 31 hours post-administration [7].
  • Transfer blood to EDTA-containing tubes immediately after collection and centrifuge at 1,600 × g for 15 minutes to separate plasma [7].
  • Store plasma samples at -20°C until analysis to maintain drug stability [7].

Analytical Method - HPLC Analysis:

  • Prepare plasma samples by adding 100 μL of perchloric acid (0.5 M) to 100 μL of plasma, vortex for 30 seconds, and centrifuge at 20,000 × g for 2 minutes at 5°C [7].
  • Filter supernatant using 0.45-μm HPLC filter (Chromatodisc) before injection [7].
  • Inject 50 μL of filtrate into HPLC system with mobile phase consisting of 50 mM sodium acetate trihydrate (pH 5.0 with acetic acid) and acetonitrile (4:1, v/v) [7].
  • Use UV detection for quantification, with this compound concentrations calculated using standard curves of peak areas [7].

Data Analysis:

  • Determine pharmacokinetic parameters including C~max~, T~max~, half-life, mean absorption time, and area under the curve using non-compartmental analysis or appropriate compartmental models [7].
Clinical Efficacy Trial Protocol

Objective: To evaluate the clinical efficacy of this compound for the treatment of naturally occurring foot rot in cattle under field conditions.

Trial Design:

  • Implement a randomized controlled trial with blinded observers to minimize bias [2].
  • Include animals with confirmed diagnosis of foot rot based on clinical signs: sudden lameness, swelling in interdigital space, necrotic lesions with characteristic odor, and elevated body temperature [1].
  • Exclude animals with deep structure involvement or chronic conditions unresponsive to previous therapies.

Treatment Groups and Dosing:

  • Assign animals to treatment groups using computer-generated randomization schedules.
  • Administer this compound according to FDA-approved regimen: 2.5 grams per gallon of drinking water, providing 1 gallon per 100 pounds of body weight daily for 4 days [3].
  • Include positive control (e.g., ceftiofur at 1.0 mg/kg IM q24h for 3 days) and negative control (placebo) groups for comparative assessment [2].

Assessment Parameters:

  • Evaluate primary outcome measures including lameness score (0-10 scale), lesion healing score, body temperature, and appetite restoration [2] [1].
  • Conduct assessments before treatment initiation (Day 0) and on Days 1, 2, 3, 4, 7, and 14 post-treatment.
  • Define treatment success as complete resolution of lameness and healing of interdigital lesions without relapse during the 14-day observation period [2].

Statistical Analysis:

  • Calculate cure rates for each treatment group and compare using risk ratios with 95% confidence intervals [2].
  • Employ appropriate statistical models (e.g., Bayesian random-effects network meta-analysis) for comparative effectiveness assessment when multiple treatments are evaluated [2].

Mechanisms of Action and Bacterial Resistance

Pharmacodynamic Mechanism

This compound exerts its bacteriostatic activity through competitive inhibition of dihydropterate synthetase (DPS), an essential enzyme in the bacterial folate synthesis pathway [6]. As a structural analog of para-aminobenzoic acid (PABA), the drug competes with PABA for the active site of DPS, thereby inhibiting the conversion of dihydropteridine and PABA to dihydrofolic acid [6]. This sequential blockade prevents the formation of tetrahydrofolic acid, which serves as an essential cofactor in the synthesis of purine bases and ultimately bacterial DNA and RNA [6].

The antibacterial spectrum of this compound includes both gram-positive and gram-negative bacteria, with particular activity against Fusobacterium necrophorum—the primary pathogen in bovine foot rot [1] [6]. The drug demonstrates additional activity against Staphylococcus aureus, Escherichia coli, and other bacteria commonly associated with foot rot infections [1]. Sulfonamides are most effective against rapidly multiplying organisms during the early stages of acute infections, and their efficacy can be reduced in purulent environments due to the release of PABA from decaying neutrophils [6].

G Sulfonamide Mechanism of Action: Folate Synthesis Inhibition PABA PABA DPS DPS PABA->DPS Substrate DHP DHP DHP->DPS Substrate DHF DHF DPS->DHF Normal Synthesis DHFR DHFR DHF->DHFR THF THF DHFR->THF Normal Conversion Purines Purines THF->Purines DNA_RNA DNA_RNA Purines->DNA_RNA Sulfa Sulfa Sulfa->DPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Enzyme Inhibition

Resistance Mechanisms and Considerations

Bacterial resistance to this compound can occur through multiple mechanisms, with both chromosomal and plasmid-mediated resistance documented [6]. The most common resistance mechanism involves altered dihydropterate synthetase enzymes with reduced affinity for sulfonamides while maintaining normal binding capacity for PABA [6]. Additionally, some resistant bacteria demonstrate overproduction of PABA, which can overcome the competitive inhibition by swamping the enzyme with natural substrate [6].

Cross-resistance between sulfonamides is frequently observed, meaning that resistance to one sulfonamide often confers resistance to other drugs in the class [6] [4]. Plasmid-mediated sulfonamide resistance in intestinal gram-negative bacteria is often linked with resistance to other antimicrobial classes, particularly ampicillin and tetracycline [6]. The emergence of resistance can be gradual but has become widespread in many animal populations, emphasizing the importance of prudent use principles and antimicrobial stewardship when employing this compound in clinical practice [6] [4].

Research Applications and Experimental Visualization

Experimental Workflow for Drug Evaluation

The comprehensive evaluation of this compound for bovine foot rot treatment involves a systematic approach encompassing multiple research domains. The integrated workflow begins with in vitro susceptibility testing to establish baseline efficacy against target pathogens, progresses through pharmacokinetic studies to optimize dosing regimens, and culminates in controlled clinical trials to validate real-world effectiveness. This multidisciplinary methodology ensures that therapeutic recommendations are grounded in robust scientific evidence and clinical relevance.

G Experimental Workflow for this compound Evaluation Start Study Initiation InVitro In Vitro Susceptibility Testing Start->InVitro Phase 1 PK Pharmacokinetic Studies InVitro->PK Phase 2 Form Formulation Optimization PK->Form Phase 3 Clinical Clinical Efficacy Trials Form->Clinical Phase 4 Data Data Analysis Clinical->Data Phase 5 End Therapeutic Recommendations Data->End Conclusion

Advanced Research Applications

Beyond conventional efficacy testing, this compound serves as a valuable compound for various advanced research applications in pharmaceutical development and antimicrobial research. Recent studies have explored the synthesis of novel sulfonamide derivatives using sulfa pyridine scaffolds combined with different aromatic aldehydes, resulting in compounds with enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa [8]. These next-generation sulfonamides have demonstrated improved inhibitory effects compared to traditional sulfamethoxazole and sulfisoxazole, with 1-4 fold greater potency against certain bacterial strains [8].

Additional research avenues include the investigation of synergistic combinations with diaminopyrimidines such as trimethoprim, which inhibits dihydrofolate reductase to create sequential blockade of the bacterial folate synthesis pathway [6]. This approach transforms the bacteriostatic activity of this compound into a bactericidal effect against susceptible organisms, potentially enhancing clinical efficacy in severe foot rot cases [6]. Research into alternative delivery systems, including sustained-release formulations and targeted drug delivery approaches, represents another promising direction for optimizing the therapeutic application of this compound in food animal medicine.

Regulatory and Safety Considerations

Withdrawal Periods and Residue Avoidance

This compound has established withdrawal periods to ensure food safety, with a meat withdrawal time of 16 days before slaughter and a milk discard time of 72 hours (6 milkings) after the latest treatment [3]. These intervals are designed to allow for complete drug clearance from edible tissues and milk, thereby preventing potential human exposure to drug residues. Adherence to these withdrawal periods is critical for regulatory compliance and consumer protection, particularly given that sulfonamides are systemically distributed throughout body tissues after administration [4].

The detection methods for this compound residues have advanced significantly, with high-performance liquid chromatography (HPLC) representing the gold standard for quantitative analysis in tissues and milk [7]. Regulatory agencies have established tolerance limits for various sulfonamides in food products, though it is noteworthy that some sulfonamides such as sulfamethazine and sulfathiazole have zero tolerance in milk due to health concerns [4]. This compound remains one of the few sulfonamides permitted for use in lactating dairy cattle when used according to label directions and with strict observance of milk discard times [3] [4].

Human Health and Environmental Considerations

From a human health perspective, the primary concern with sulfonamide exposure is the potential for hypersensitivity reactions, which affect approximately 2% of the general population and can range from mild rashes to life-threatening anaphylaxis [4]. Additional health considerations include possible associations with birth defects when exposed during pregnancy, hypothyroidism, and thyroid tumors observed in rodent studies [4]. These potential risks underscore the importance of strict adherence to withdrawal periods and prevention of drug residues in the food chain.

Environmental considerations include the potential for ecosystem contamination through excretion of unchanged drug and metabolites in manure, which can subsequently enter soil and water systems [4]. Sulfonamides can persist in the environment and may contribute to the selection of resistant bacteria in ecosystems adjacent to agricultural operations. Proper manure management and appropriate drug usage are essential for minimizing environmental impact and supporting the long-term sustainability of this compound as a therapeutic option in cattle production systems.

Conclusion and Future Directions

This compound represents a valuable therapeutic tool for the management of bovine foot rot, particularly in situations where oral administration through drinking water is practical and where regulatory restrictions permit its use. The drug's established efficacy, favorable pharmacokinetic profile, and specific approval for foot rot treatment support its continued relevance in cattle production systems. However, the evolving landscape of antimicrobial resistance and increasing emphasis on antimicrobial stewardship necessitate ongoing research to optimize dosing strategies, identify potential synergies with other antimicrobials, and develop updated usage guidelines based on contemporary susceptibility patterns.

Future research directions should include comprehensive surveillance of antimicrobial susceptibility among foot rot pathogens, investigation of novel formulation technologies to enhance bioavailability and duration of action, and development of rapid diagnostic methods to enable targeted therapy based on pathogen identification and resistance profiling. Additionally, further exploration of synergistic combinations with diaminopyrimidines and other antimicrobial classes may help to enhance efficacy while minimizing selection for resistant bacteria. Through continued scientific investigation and responsible clinical application, this compound can maintain its place as a useful component of integrated foot rot management strategies in cattle operations.

References

Sulfaethoxypyridazine HPLC analysis method

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis of Sulfamethoxypyridazine

The following method was used for the quantification of Sulfamethoxypyridazine (SMP) and other sulfonamides in an aqueous photodegradation study [1].

Table 1: Instrumental Parameters for HPLC Analysis

Parameter Specification
Instrument Agilent Technologies Series 1200 HPLC
Column Agilent ZORBAX SB-C18 (5 μm, 4.6 × 150 mm)
Detection UV Detector
Wavelength Specific for SMP (value not provided in the source); other sulfonamides were detected at 260-264 nm [1].
Mobile Phase Mixture of 50/50% (V/V) Methanol and Acetonitrile [1]
Flow Rate 0.5 mL/min [1]
Injection Volume Not Specified
Column Temperature Not Specified

Detailed Experimental Protocol

The original study focused on degrading SMP, and the HPLC method was used to monitor the concentration of the antibiotic. Here is a summary of the experimental workflow and the specific sample preparation procedure used.

G A Prepare Stock Solution (200 mg/L in ultrapure water) B Dilute for Test Solutions A->B C Perform Photodegradation Reaction (in quartz tubes) B->C D Sample Aliquots at Time Intervals C->D E Quench Reaction (with Methanol) D->E F HPLC Analysis E->F

Sample Preparation for Degradation Monitoring:

  • Stock Solution: A stock solution of SMP was prepared in ultrapure water at a concentration of 200 mg/L [1].
  • Test Solutions: The stock solution was diluted with ultrapure water to obtain the desired initial concentration for photodegradation experiments. For the degradation study, a 0.071 mM SMP solution was used [1].
  • Reaction and Quenching: At predetermined time intervals during the degradation reaction, a 0.8 mL aliquot of the sample was withdrawn and immediately quenched by adding 0.2 mL of methanol to stop any further reaction [1].
  • Analysis: The quenched samples were then directly injected into the HPLC system for analysis [1].

Critical Application Notes

  • Method Scope: This method is proven for analyzing SMP in aqueous solutions, specifically in the context of monitoring its concentration during a degradation reaction [1]. Its performance for other matrices (e.g., biological, pharmaceutical formulations) is untested.
  • Validation Gaps: The available source does not include a full method validation report. Key parameters such as linearity, precision, accuracy, and robustness for SMP quantification are not provided.
  • Wavelength Consideration: The specific detection wavelength for SMP was not stated. You may need to determine the optimal wavelength by scanning a standard solution using a PDA detector. The wavelengths for other sulfonamides in the same study ranged from 260 nm to 264 nm [1].

Proposed Method Development Steps

To adapt this method for your specific needs, consider the following investigations:

  • Wavelength: Confirm the ideal detection wavelength for SMP using a diode array detector (PDA).
  • Mobile Phase: Optimize the ratio of methanol to acetonitrile and explore the use of buffers (e.g., phosphate or acetate) in the aqueous phase to improve peak shape and resolution.
  • Gradient Elution: If analyzing multiple sulfonamides simultaneously, a gradient elution method may be necessary for adequate separation.
  • Full Validation: Conduct a comprehensive validation following ICH or other relevant guidelines to establish the method's suitability for its intended purpose.

References

Sulfaethoxypyridazine drinking water administration

Author: Smolecule Technical Support Team. Date: February 2026

Approved Use & Dosage in Cattle

The U.S. Food and Drug Administration (FDA) provides a clear protocol for sulfaethoxypyridazine use in cattle. The following table summarizes the essential conditions of use [1]:

Parameter Specification
Indications for Use Respiratory infections (pneumonia, shipping fever), foot rot, calf scours; adjunctive therapy in septicemia accompanying mastitis and metritis [1].
Initial Treatment 2.5 grams per 100 pounds of body weight per day by intravenous injection for not more than 4 days [1].
Follow-up Treatment Administered via drinking water or tablets for 3 days following the initial intravenous treatment [1].
Slaughter Withdrawal Do not treat within 16 days of slaughter [1].
Milk Discard Milk taken during treatment and for 72 hours (6 milkings) after the latest treatment must not be used for food [1].
Legal Restriction Restricted to use by or on the order of a licensed veterinarian [1].

The sequence of administration is critical for treatment efficacy and compliance with regulations. The following workflow outlines the core steps:

Start Treatment Initiation IV Initial IV Injection Start->IV Day 1-4 Decision Evaluate Patient & Continue Treatment? IV->Decision Oral Follow-up: Drinking Water/Tablets Decision->Oral Yes Withdrawal Observe Withdrawal Periods Decision->Withdrawal No Oral->Withdrawal 3 Days

Analytical Methods for Detection

Monitoring this compound in environmental samples requires sensitive and broad-spectrum techniques. Recent research has focused on advanced methods:

  • Signal-Amplified Fluorescence Polarization Assay (FPA): A 2023 study developed a high-throughput method using a mutated dihydropteroate synthase (DHPS) receptor. This assay can detect 35 different sulfonamide antibiotics, including this compound, in pork with high sensitivity (LOD 0.03–1.16 ng/mL). The use of an enhanced fluorescent tracer improved sensitivity by 2.8 to 8.6 times compared to conventional methods [2].
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a standard technique for confirming the presence of antimicrobials in water. A study analyzing surface water in Spain used HPLC-MS/MS, achieving a limit of detection (LOD) of 0.1 ng/L and a limit of quantification (LOQ) of 0.5 ng/L for sulfamethoxypyridazine (a closely related compound) [3].

Environmental Occurrence & Fate

This compound can enter the environment through agricultural runoff and wastewater discharge. Understanding its behavior is crucial for environmental risk assessment.

  • Detection in Water Bodies: Sulfonamide antibiotics, including sulfamethoxypyridazine, have been detected in groundwater and surface water. A 2021 study in the Limin drinking water resource in China found sulfamethoxypyridazine in groundwater at concentrations ranging from 7 to 30 ng/L [4]. Another study in Northwestern Spain found it in 32% of positive river water samples, with a maximum concentration of 11.2 ng/L [3].
  • Migration in the Environment: Sulfonamides are highly polar and water-soluble, allowing them to easily leach through the soil (vadose zone) and enter groundwater, giving them a high migration capacity. Their adsorption and movement are strongly influenced by soil composition, organic matter, and pH [4].

Regulatory & Quality Considerations

Adherence to regulatory standards for water used in pharmaceutical preparations is essential.

  • Water for Pharmaceutical Use: If preparing drug solutions in a research or manufacturing context, water must meet appropriate quality standards. The U.S. Pharmacopeia (USP) defines various grades, such as "USP purified water." Potable water may only be used in the manufacture of drug substances (bulk drugs) but not for USP dosage forms without further testing and processing [5].
  • Wastewater Discharge: Facilities involved in pharmaceutical manufacturing must comply with EPA regulations (40 CFR Part 439) that limit pollutant discharges from process wastewater [6].

Conclusion

This compound administration in cattle is a regulated practice with a defined protocol of initial intravenous injection followed by oral delivery via drinking water. Researchers must adhere to withdrawal periods and be aware of the drug's potential environmental impact. Advanced analytical methods are available for monitoring residues in food and the environment.

References

Sulfonamide Resistance: Molecular Mechanisms & Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Sulfonamide antibiotics inhibit bacterial growth by targeting the folate biosynthesis pathway. Resistance is primarily mediated through two major mechanisms: mutations in the chromosomal folP gene and acquisition of plasmid-borne sul genes [1] [2].

Mechanism of Action & Basis for Selectivity

Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), the natural substrate of the enzyme dihydropteroate synthase (DHPS). DHPS, encoded by the folP gene, catalyzes a key step in the synthesis of folate. Sulfonamides competitively inhibit DHPS, disrupting the production of nucleotides and DNA [3] [1] [2]. This pathway is absent in humans, who obtain folate from their diet, making it a selective antibacterial target [3].

Primary Resistance Mechanisms

The following table summarizes the two primary genetic mechanisms conferring sulfonamide resistance.

Resistance Mechanism Genetic Basis Molecular Consequence Key Feature
Plasmid-borne Resistance Acquisition of sul genes (sul1, sul2, sul3) encoding alternative DHPS enzymes [3] [1] [2] Sulfa-insensitive DHPS (Sul enzymes) with remodeled pABA-binding site; a critical Phe-Gly sequence blocks sulfonamide binding while maintaining pABA affinity [1] [2] [4] Horizontally transferable via plasmids; often linked with other antibiotic resistance genes [1] [5]
Chromosomal Mutation Mutations in the native chromosomal folP gene [3] [1] Amino acid substitutions in DHPS active site (often in loops 1 & 2) reduce affinity for sulfonamides, increasing the Michaelis constant ((K_M)) for the drug [1] [2] [4] Arises from vertical evolution; may involve a fitness trade-off that can be compensated by secondary mutations [3]

The diagram below illustrates the streamlined workflow for investigating these resistance mechanisms.

Resistance Study Workflow Start Start: Isolate Resistant Bacteria Step1 Phenotypic Confirmation (MIC Assay) Start->Step1 Step2 Genetic Analysis (PCR for sul genes) Step1->Step2 Step3 Gene Sequencing (folP gene) Step2->Step3 Step4 Biochemical Analysis (Enzyme Kinetics) Step3->Step4 Step5 Structural Analysis (X-ray Crystallography) Step4->Step5 End End: Integrate Data Step5->End

Experimental Protocols for Resistance Study

Protocol: Detection of Sulfonamide Resistance Genes (sul1, sul2, sul3)

This PCR-based protocol identifies the presence of plasmid-borne sul genes in bacterial isolates [4] [5].

  • Sample Preparation: Isolate genomic DNA from bacterial cultures using a commercial kit. Use 3.0 ml of an overnight culture grown in LB broth, potentially supplemented with a selective antibiotic like sulfadiazine (60 µg/ml) [5].
  • PCR Reaction Setup:
    • Primers: Use gene-specific primers for sul1, sul2, and sul3 [5].
    • Master Mix: Prepare a standard PCR mixture containing DNA template, primers, dNTPs, reaction buffer, and a thermostable DNA polymerase.
  • PCR Amplification Conditions:
    • For sul1 and sul2 [5]:
      • Initial Denaturation: 94°C for 5 minutes.
      • 30 cycles of:
        • Denaturation: 94°C for 30 seconds.
        • Annealing: 69°C for 30 seconds.
        • Extension: 72°C for 45 seconds.
      • Final Extension: 72°C for 7 minutes.
    • For sul3 [5]:
      • Initial Denaturation: 94°C for 5 minutes.
      • 30 cycles of:
        • Denaturation: 94°C for 30 seconds.
        • Annealing: 52°C for 30 seconds.
        • Extension: 72°C for 60 seconds.
  • Analysis: Analyze PCR products by 1.5% agarose gel electrophoresis. Visualize bands under UV light and compare to expected amplicon sizes.
Protocol: In Vitro Enzyme Inhibition Assay

This protocol measures the inhibition of DHPS or Sul enzyme activity by sulfonamides, quantifying drug efficacy [1] [2].

  • Enzyme Purification: Recombinantly express and purify DHPS (e.g., from E. coli) and Sul enzymes (Sul1, Sul2, Sul3) using affinity chromatography.
  • Enzymatic Reaction:
    • The assay measures the release of inorganic pyrophosphate (PPi) during the condensation of pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) [1].
    • Reaction Mixture: Include purified enzyme, excess DHPP, and varying concentrations of pABA (for (K_M) determination) or a fixed concentration of pABA with varying concentrations of sulfonamide inhibitor (e.g., Sulfamethoxazole, for (K_i) determination) [1].
  • Kinetic Analysis:
    • Determine the (K_M) for pABA and the inhibition constant ((K_i)) for the sulfonamide.
    • Compare the catalytic efficiency ((k_{cat}/K_M)) of Sul enzymes versus DHPS for both pABA and the sulfa drug [1] [2].

Quantitative Data on Resistance Enzyme Kinetics

The table below summarizes kinetic parameters that highlight the molecular basis of resistance, demonstrating how Sul enzymes discriminate against drugs.

Enzyme (K_M) for pABA (µM) (K_i) for SMX (µM) Catalytic Efficiency ((k_{cat}/K_M)) for pABA (s⁻¹mM⁻¹) Fold-Change in Efficiency (pABA vs. SMX)
EcDHPS ~8.4 5.1 ~1,190,000 ~1 (No discrimination)
Sul1 ~8.4 >1,000 ~1,190,000 >200,000
Sul2 ~8.4 >1,000 ~1,190,000 >200,000
Sul3 ~8.4 >1,000 ~1,190,000 >200,000

Source: Adapted from [1] [2]. SMX: Sulfamethoxazole. The data shows Sul enzymes bind pABA as effectively as DHPS but are profoundly insensitive to sulfonamide inhibition.

Visualization of Resistance Mechanism

The following diagram illustrates the critical structural mechanism conferring resistance in Sul enzymes, focusing on the Phe-Gly motif.

Sul Enzyme Resistance Mechanism PABA pABA (Natural Substrate) ActiveSite Sul Enzyme Active Site (Contains Phe-Gly sequence) PABA->ActiveSite Normal Binding Sulfa Sulfonamide (Drug) Sulfa->ActiveSite Blocked Binding Product Folate Synthesis (Proceeds Normally) ActiveSite->Product Rejection Drug Binding (Sterically Hindered) ActiveSite->Rejection

Conclusion and Research Implications

Understanding the molecular mechanisms of sulfonamide resistance is crucial for public health and drug discovery. The pervasive spread of sul genes via mobile genetic elements and their environmental persistence, even in the absence of direct antibiotic selection, presents a major challenge [6] [5]. Future efforts to revitalize this drug class could focus on designing next-generation sulfonamides that overcome the Phe-Gly barrier in Sul enzymes or developing combination therapies that target resistant bacteria through alternative pathways.

References

Comprehensive Analysis of Sulfaethoxypyridazine Tissue Residues: Application Notes and Analytical Protocols for Veterinary Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfaethoxypyridazine and Regulatory Context

This compound is a synthetic antimicrobial compound belonging to the sulfonamide class, which functions as a competitive inhibitor of dihydropteroate synthase in the folate synthesis pathway of bacteria. This mechanism of action disrupts the production of tetrahydrofolate, an essential cofactor for nucleic acid synthesis, ultimately leading to inhibition of bacterial growth and proliferation. This compound is classified among the standard-use sulfonamides in veterinary medicine, typically administered at intervals of 6-24 hours depending on the species and infection severity. As with other sulfonamides, it exhibits activity against both gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, Salmonella, and Pasteurella species. [1]

The detection and quantification of this compound residues in animal tissues is critical for ensuring food safety and compliance with international regulatory standards. Many jurisdictions, including the European Union and United States, have established a maximum residue limit (MRL) of 100 μg/kg for individual sulfonamides in animal tissues, with some regulations applying this limit to the total of all sulfonamide residues present. According to the Canadian target tissue list for residue analysis, kidney is designated as the primary target tissue for monitoring this compound residues in both cattle and swine, reflecting this tissue's role as a residue depletion organ. These monitoring protocols help ensure that concentrations in target tissues indicate safety across all edible tissues. [2] [3] [1]

Physicochemical Properties and Pharmacokinetic Profile

Structural Characteristics and Properties

This compound (CAS 963-14-4) has the molecular formula C₁₂H₁₄N₄O₃S and a molecular weight of 294.33 g/mol. As with other sulfonamides, it is characterized by an unsubstituted amine group on the benzene ring and a sulfonamide group parallel to the amine. The compound is typically obtained with a purity of ≥97% for analytical purposes. Sulfonamides generally behave as weak organic acids with pKa values ranging between 4.8 and 8.6, making them more soluble in alkaline aqueous solutions than in acidic environments. This amphoteric nature influences their distribution patterns and extraction efficiency from biological matrices. [4] [1]

Pharmacokinetic Behavior in Food-Producing Animals

This compound's pharmacokinetic profile determines its residue depletion patterns in edible tissues. Sulfonamides are hydrophilic compounds that distribute primarily in extracellular fluid, with distribution patterns influenced by ionization state, tissue vascularity, and protein binding capacity. Studies comparing sulfonamide formulations in piglets have revealed that tissue half-life varies significantly between formulations (21.19 hours versus 17.36 hours in one study), indicating that the volume of distribution – itself dependent on drug lipophilicity – plays a crucial role in determining clearance periods during late-stage drug elimination. This understanding is essential for establishing appropriate withdrawal periods before treated animals enter the food chain. [3] [1]

Table 1: Physicochemical and Regulatory Profile of this compound

Property Category Specification Reference
Chemical Structure 4-Amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide [4]
CAS Registry Number 963-14-4 [4]
Molecular Formula C₁₂H₁₄N₄O₃S [4]
Molecular Weight 294.33 g/mol [4]
Purity (Analytical Standard) ≥97% [4]
Mechanism of Action Competitive inhibition of dihydropteroate synthase [4] [1]
Veterinary Classification Standard-use sulfonamide [1]
Primary Target Tissues Kidney (cattle, swine) [2]
MRL (Various Jurisdictions) 100 μg/kg for individual sulfonamides [3] [5]

Analytical Method for Sulfonamide Residue Detection

Multi-Residue LC-MS/MS Approach

Modern analytical methods for detecting this compound in animal tissues typically employ a multi-residue approach that can simultaneously identify and quantify multiple sulfonamide compounds. A recently developed method enables the simultaneous determination of 31 sulfonamides in various livestock matrices using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This comprehensive approach utilizes a triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) operating in positive mode. The chromatographic separation is achieved using a C18 column with dimensions of 150 × 2.1 mm and 1.8 μm particle size, maintained at 40°C. The mobile phase consists of (A) 10 mM ammonium formate in water and (B) 10 mM ammonium formate in methanol, with a flow rate of 0.3 mL/min and a injection volume of 2 μL. [5]

The mass spectrometric detection employs multiple reaction monitoring (MRM) with optimized transitions for each sulfonamide. For this compound, the specific transition monitored is 295.1→156.0 (quantification) and 295.1→108.0 (confirmation), with a collision energy of 15 eV for both transitions. The ion source parameters typically include: desolvation temperature of 450°C, desolvation gas flow of 800 L/h, cone gas flow of 150 L/h, and collision gas flow of 0.15 mL/min. The capillary voltage is set at 3.5 kV. This method achieves a limit of detection (LOD) of 0.3-5 ng/g and a limit of quantification (LOQ) of 1-19 ng/g for various sulfonamides in tissue matrices, well below the established MRL of 100 μg/kg. [5]

Table 2: Performance Characteristics of Multi-Residue Sulfonamide Analysis in Livestock Tissues

Performance Parameter Specification Reference
Analytical Technique UHPLC-MS/MS with ESI+ [5]
Number of Sulfonamides 31 compounds simultaneously [5]
Linearity Range 0.05 to 4 μg/mL [5]
Correlation Coefficient (r²) >0.98 [5]
Limit of Detection (LOD) 0.3-5 ng/g [5]
Limit of Quantification (LOQ) 1-19 ng/g [5]
Average Recovery 85-109% [5]
Precision (CV) <22% [5]
Matrix Effects <15% for most compounds [5]
Sample Preparation Using Modified QuEChERS Method

The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach that has been optimized for sulfonamide extraction from complex tissue matrices. The procedure begins with homogenization of tissue samples using a food blender, followed by accurate weighing of 2.0±0.1 g of homogenized sample into a 50-mL polypropylene centrifuge tube. The extraction is performed using 10 mL of 0.1% acetic acid in acetonitrile, which is added to the sample followed by vigorous shaking for 10 minutes. The extraction efficiency is enhanced by the addition of a salt mixture containing 1 g sodium chloride (NaCl) and 4 g anhydrous magnesium sulfate (MgSO₄), which promotes partitioning of the analytes into the organic phase while removing water. The sample is then centrifuged at 4700 × g for 10 minutes at 4°C to achieve phase separation. [6] [5]

The cleanup step utilizes dispersive solid-phase extraction (d-SPE) with 150 mg PSA (primary secondary amine) and 150 mg C18 sorbent added to a 5-mL aliquot of the extract. The mixture is shaken for 10 minutes and centrifuged again under the same conditions. To remove lipid interferences, 10 mL of n-hexane saturated with acetonitrile is added to the extract, mixed, and discarded after phase separation. The final extract is concentrated under a gentle stream of nitrogen at 40°C until complete dryness, and the residue is reconstituted in 1 mL of methanol:water (50:50, v/v). The reconstituted extract is filtered through a 0.2-μm nylon membrane prior to LC-MS/MS analysis. This optimized sample preparation protocol has demonstrated average recoveries of 85-109% for sulfonamides across different tissue matrices, with coefficient of variation below 22%. [5]

G cluster_0 Extraction Phase cluster_1 Cleanup Phase cluster_2 Preparation for Analysis start Sample Collection & Homogenization step1 Weigh 2g Tissue start->step1 step2 Extract with 0.1% Acetic Acid in Acetonitrile step1->step2 step3 Add Salts (NaCl, MgSO₄) & Centrifuge step2->step3 step4 d-SPE Cleanup (PSA + C18) step3->step4 step5 Lipid Removal with n-Hexane step4->step5 step6 Concentration under N₂ Stream step5->step6 step7 Reconstitute in MeOH:Water (50:50) step6->step7 step8 Filtration through 0.2μm Membrane step7->step8 step9 UHPLC-MS/MS Analysis step8->step9

Figure 1: Experimental Workflow for this compound Residue Analysis in Animal Tissues. The sample preparation process follows a modified QuEChERS approach with three distinct phases: extraction, cleanup, and preparation for instrumental analysis. Key steps include tissue homogenization, extraction with acidified acetonitrile, dispersive solid-phase extraction cleanup, and final preparation for UHPLC-MS/MS analysis. [5]

Quality Assurance and Method Validation

Validation Parameters and Acceptance Criteria

The analytical method for this compound detection in animal tissues should be rigorously validated according to international guidelines such as Codex Alimentarius (CAC/GL 71-2009) or European Commission Decision 2002/657/EC. The validation must establish linearity across a concentration range of 0.05 to 4 μg/mL, with correlation coefficients (r²) greater than 0.98. Accuracy is determined through recovery experiments, with acceptable ranges of 85-109% for sulfonamides in tissue matrices. Precision is evaluated both within-day (repeatability) and between-days (reproducibility), with coefficients of variation not exceeding 22%. The method should demonstrate specificity by showing no interference from other matrix components at the retention time of this compound. [6] [5]

Additional validation parameters include the decision limit (CCα) and detection capability (CCβ), which are determined for this compound using the calibration curve procedure. For substances with established MRLs, CCα is calculated as the corresponding concentration at the MRL plus 1.64 times the standard deviation of the within-laboratory reproducibility of the recovery at the MRL. The limit of detection (LOD) and limit of quantification (LOQ) should be established using signal-to-noise ratios of 3:1 and 10:1, respectively, with LOQ values sufficiently low to ensure reliable detection at the MRL. For this compound, the LOQ should be at least 5-10 times lower than the established MRL of 100 μg/kg. [6] [3]

Regulatory Considerations and Compliance

Regulatory monitoring for this compound residues must adhere to jurisdiction-specific requirements. The maximum residue limit (MRL) of 100 μg/kg for individual sulfonamides is consistently applied across many regulatory frameworks, including the European Union (EU Regulation 37/2010) and Codex Alimentarius. Some countries, including Brazil, apply this limit to the sum of all sulfonamide residues present in the tissue. According to the Canadian regulatory framework, kidney is designated as the target tissue for monitoring this compound residues in cattle and swine, with the understanding that compliance in this tissue ensures safety across all edible tissues. For official control purposes, the method should enable unambiguous identification according to EU criteria, which require a minimum of four identification points for confirmatory methods, typically achieved through monitoring one precursor ion and two product ions. [2] [6] [3]

Conclusion and Applications

The analytical method described herein provides a reliable, sensitive, and robust approach for detecting and quantifying this compound residues in animal tissues. The modified QuEChERS sample preparation combined with UHPLC-MS/MS analysis enables high-throughput monitoring of multiple sulfonamide residues simultaneously, meeting the requirements of modern residue surveillance programs. The method's validation parameters confirm its suitability for regulatory compliance testing, with performance characteristics that exceed minimum requirements established by international standards. [5]

This protocol is applicable not only for regulatory monitoring but also for pharmacokinetic studies and residue depletion investigations, providing essential data for establishing appropriate withdrawal periods and ensuring food safety. The comprehensive multi-residue approach allows laboratories to efficiently monitor for this compound alongside 30 other sulfonamides, maximizing resource utilization while maintaining analytical rigor. As regulatory frameworks continue to evolve, particularly with the implementation of Positive List Systems in various countries, such comprehensive multi-residue methods will become increasingly valuable for protecting consumer health and facilitating international trade in animal-derived food products. [6] [5]

References

Sulfaethoxypyridazine withdrawal time cattle

Author: Smolecule Technical Support Team. Date: February 2026

Established Regulatory Status and Data Gaps

Sulfaethoxypyridazine is recognized as one of the few sulfonamide drugs approved for use in lactating dairy cattle [1]. However, the search results, which include current federal regulations and scientific publications, lack the specific numerical withdrawal time for this drug. Here is a summary of the available information:

Drug Name Species and Production Class Withdrawal Time (Meat) Withdrawal Time (Milk) Source / Evidence
This compound Lactating dairy cattle Data Not Found Data Not Found Listed as an approved sulfonamide; specific withdrawal period not provided [1].
Sulfadimethoxine (for reference) Lactating dairy cows Not specified in source Established, but duration not specified in abstract [2] A related sulfonamide; highlights that withdrawal studies are conducted but details are not available in these results.

Protocol for Establishing a Withdrawal Time

Although the specific data for this compound is unavailable, the general methodology for establishing a withdrawal period is standardized. The following workflow outlines the key stages of this process. The scientific foundation for this process involves pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) in the target species [3].

Start Start: Approved Drug Use A Administer Drug According to Label Start->A B Collect Tissue/Milk Samples Over Time A->B C Analyze Samples for Drug Residue Concentration B->C D Plot Depletion Curve C->D E Apply Safety Factor Establish Tolerance D->E F Set Official Withdrawal Time E->F

The process for determining a withdrawal time, as inferred from regulatory frameworks and related research, involves several critical stages [1] [2]:

  • Residue Depletion Study: The animal health company conducts studies where the drug is administered to cattle according to label instructions. Tissue (muscle, liver, kidney, fat) and milk samples are collected at various time points after the last administration [1].
  • Analytical Testing: Samples are analyzed using validated methods (e.g., High-Performance Liquid Chromatography, HPLC) to determine the concentration of the drug and its metabolites over time [3].
  • Data Analysis and Withdrawal Period Setting: The time course of residue depletion is plotted. The withdrawal period is calculated as the time required for residues to deplete below the official safe tolerance level in all edible tissues and milk, often with an added safety margin [1] [2].

Application Notes for Researchers

In a professional or research context, the following points are critical:

  • Consult Authoritative Sources: The absence of this data in general publications indicates that you must consult primary sources. The specific withdrawal time is a legal requirement established by the FDA and would be found on the official product label or in the Freedom of Information (FOI) summary for the New Animal Drug Application (NADA).
  • Use the FARAD Resource: For extralabel drug uses or when official data is inaccessible, the Food Animal Residue Avoidance Databank (FARAD) is the definitive scientific resource. Researchers can contact FARAD for estimated withdrawal intervals based on pharmacokinetic modeling [4].
  • Understand the Consequences: As part of the US National Residue Program, the USDA-FSIS conducts surveillance testing. If an illegal residue is confirmed, the product is deemed "adulterated" and is not allowed to enter the food supply, potentially leading to regulatory action against the producer [1].

Proposed Experimental Workflow

For a research team aiming to fill this data gap or conduct a related study, the following high-level protocol, based on standard practices, can serve as a starting point.

P1 1. Protocol Design (Define dose, route, sample matrix) P2 2. Animal Dosing & Sample Collection P1->P2 P3 3. Sample Analysis (e.g., HPLC-UV) P2->P3 P4 4. Data Processing (Calculate depletion curve) P3->P4 P5 5. Determine Withdrawal Time (Apply statistical tolerance limits) P4->P5

Detailed Methodology:

  • Protocol Design: Secure IACUC approval. Use healthy, lactating cattle of the appropriate production class. The dosage, route of administration, and treatment duration must reflect the labeled use of this compound.
  • Animal Dosing & Sample Collection: Administer the drug. Collect meat (muscle, liver, kidney, fat) and milk samples at multiple, strategically timed intervals post-administration. Accurate records of all samples are crucial.
  • Sample Analysis: Use a method like HPLC with a UV detector [3]. Briefly, samples are prepared by protein precipitation (e.g., with perchloric acid), centrifuged, and filtered. The filtrate is injected into the HPLC system, and drug concentrations are calculated by comparing sample peak areas to a standard curve.
  • Data Processing & Determination: Plot the mean residue concentrations against time for each tissue and milk. The withdrawal time is statistically determined (e.g., using a tolerance limit test) as the time at which the upper confidence limit of the residue concentration falls below the established safe tolerance in all relevant tissues.

References

Sulfaethoxypyridazine milk discard period

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Status and Use Context

Sulfaethoxypyridazine is a sulfonamide antibiotic permitted for use in veterinary medicine [1]. Its use in lactating dairy cattle is a specific exception to a broader prohibition.

  • General Prohibition: The U.S. Food and Drug Administration (FDA) prohibits the extra-label use of sulfonamide-class drugs in lactating dairy cattle [2] [3].
  • Specific Exception: This ban has exceptions for three specific sulfonamides, one of which is This compound. The approved uses of sulfadimethoxine, sulfabromomethazine, and this compound are allowed [2] [3].

The following table summarizes the key regulatory and safety information for this drug:

Aspect Details
Drug Class Sulfonamide antibiotic [3] [4]
Veterinary Use Approved for use in animals; used in feedstuffs and for systematic infections [1]
Regulatory Status in Lactating Dairy Cows Extra-label use of most sulfonamides is prohibited; use is allowed only per the approved label for this compound and two other specific sulfonamides [2] [3]
Primary Health Concern Potential for acute hypersensitivity (allergic) reactions in humans consuming residues; about 2% of the population is severely allergic [4]
Other Health Risks Potential for adverse effects like rashes, headaches, anemia, and, in animal studies, birth defects and thyroid tumors [4]
Withdrawal Time Source For extra-label use, the veterinarian must establish an extended withdrawal period using scientific sources like the Food Animal Residue Avoidance Databank (FARAD) [2] [3]. For labeled use, the approved withdrawal time should be followed.

Protocol for Establishing a Milk Discard Period

Since a specific discard time was not located in the public search, the established professional methodology for determining this critical parameter is outlined below. This workflow integrates regulatory requirements with scientific residue avoidance practices.

Start Start: Need for Milk Discard Time A Check Drug Label for Approved Withdrawal Period Start->A B Is use extra-label? (e.g., different species, dose, indication) A->B C Follow Labeled Withdrawal Time B->C No (Use as labeled) D Adhere to ELDU Regulations (Valid VCPR, Records, Labeling) B->D Yes E Consult Scientific Resources (e.g., FARAD, scientific literature) D->E F Establish Substantially Extended Withdrawal Period Supported by Data E->F G Implement & Verify (Ensure identity of treated animals and that discard time is met) F->G

Methodology Details
  • Determine Use Context: First, establish if the drug is being used strictly according to its approved label. If so, the discard period listed on the label is legally binding [2] [5]. If the use is extra-label (e.g., for a different disease or at a different dosage than specified on the label), the veterinarian must operate under the constraints of the Animal Medicinal Drug Use Clarification Act (AMDUCA) [2] [3].

  • Adhere to ELDU Regulations: For extra-label drug use (ELDU), the veterinarian must work within a valid Veterinarian-Client-Patient Relationship (VCPR) and maintain detailed records for at least two years. The drug must be properly labeled with the veterinarian's specified instructions and discard time [2] [5].

  • Establish a Scientifically-Supported Withdrawal Period: The core of the protocol is to determine a conservative withdrawal period that ensures milk residues fall below the established safe level.

    • Primary Data Source: Consult the Food Animal Residue Avoidance Databank (FARAD). This is the primary resource recommended by the FDA for obtaining scientifically-derived withdrawal intervals for extra-label drug uses [2] [3].
    • Alternative Sources: Withdrawal estimates can also be supported by data from scientific literature, academic institutions, and pharmacokinetic studies [2].

Key Considerations for Researchers

  • Prohibition of Bulk Compounding: It is important to note that compounding from bulk drug substances is not permitted. Any compounding must be done from an FDA-approved animal or human drug [2] [5].
  • Public Health and Resistance: Sulfonamide use in agriculture contributes to the pool of antibiotic-resistant bacteria. Ensuring appropriate discard periods are met is critical to minimizing human exposure to low-level antibiotics and the spread of resistance [4].

References

Sulfaethoxypyridazine toxicity side effects

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Side Effects Overview

Direct information on sulfaethoxypyridazine (SEP) is scarce. The table below summarizes the key findings from the search results.

Aspect Details
General Toxicity Profile Based on the sulfonamide (SA) drug class. Potential for allergic reactions, blood disorders, and kidney issues [1] [2].
Specific Chronic Toxicity Cataract Formation: One study reported cataract development in dogs and rats after prolonged feeding of this compound [3].
Ecotoxicity & Chronic Effects Predicted Chronic Aquatic Toxicity: As a sulfonamide, its degradation intermediates may have significant chronic toxicity to aquatic organisms, a trait observed in other SAs like Sulfamethoxypyridazine (SMP) [4].
Neurotoxicity Potential Risk: Exposure to SAs at environmentally relevant concentrations can induce neurobehavioral effects and depressive-like symptoms in zebrafish, impacting folate synthesis and carbonic anhydrase metabolism [5].

Experimental Analysis & Detection

While specific protocols for toxicity studies on SEP were not found, the following information on analytical methods is available.

Method Application / Finding Key Details
Dual-Wavelength Fluorescence Polarization Immunoassay (DWFPIA) Simultaneous detection of multiple sulfonamides and antibacterial synergists in food samples like milk [6]. A homogeneous, high-throughput method. Recovery rates for sulfonamides in milk: 81.7–97.2%. Can be completed in about 15 minutes, including sample pretreatment [6].
Direct Injection HPLC-Q-TOF-MS Detection of veterinary drug residues in honey, including various sulfonamides [7]. Allows for "dilute and shoot" analysis, minimizing sample preparation. Useful for targeted and non-targeted screening of chemical residues [7].

Proposed Mechanisms of Toxicity

The following diagram illustrates the potential molecular pathways for sulfonamide-induced neurotoxicity, based on a zebrafish model. This can provide a framework for investigating this compound.

G Start Sulfonamide (SA) Exposure MO1 Inhibition of Folate Synthesis Start->MO1 Leads to MO2 Inhibition of Carbonic Anhydrase (CA) Start->MO2 Leads to Downstream1 Downregulation of Key Enzymes: • sepiapterin reductase a (spra) • phenylalanine hydroxylase (pah) • tyrosine hydroxylase (th) • tryptophan hydroxylase 1 (tph1a) MO1->Downstream1 Results in Downstream2 Downregulation of Carbonic Anhydrase Isozymes: • CA II (ca2) • CA IV a (ca4a) • CA VII (ca7) • CA XIV (ca14) MO2->Downstream2 Results in Phenotype Observed Phenotypes in Zebrafish: • Depressive-like behavior • Increased resting time • Decreased motor activity • Developmental effects Downstream1->Phenotype Manifests as Downstream2->Phenotype Manifests as

Frequently Asked Questions (FAQs)

Q: What is the biggest safety concern I should be aware of when handling this compound in a research setting? A: The most specific toxic effect reported is cataract formation in animals after prolonged exposure [3]. Standard precautions for handling sulfonamides should be strictly followed, including the use of personal protective equipment (PPE) to prevent ingestion, inhalation, or skin contact.

Q: Are the degradation products of this compound a concern? A: Yes, based on studies of similar sulfonamides. The degradation of drugs in this class can produce intermediates that exhibit chronic aquatic toxicity [4]. Proper disposal of waste is essential to mitigate environmental risk.

Q: What is a rapid screening method for detecting this compound in samples like milk? A: A Dual-Wavelength Fluorescence Polarization Immunoassay (DWFPIA) has been developed for the simultaneous detection of multiple sulfonamides in milk, offering high-throughput results in about 15 minutes [6].

Q: What molecular pathways might be involved in this compound's toxicity? A: While not directly confirmed for SEP, studies on other sulfonamides point to two primary mechanisms: inhibition of folate synthesis and inhibition of carbonic anhydrase metabolism, which can lead to neurodevelopmental toxicity [5].

Guidance for Researchers

  • For definitive toxicity data, you may need to consult specialized toxicology databases or conduct original experimental studies, as publicly available detailed studies on SEP are limited.
  • For analytical testing, the DWFPIA method [6] represents a modern, efficient approach for detecting this compound in complex matrices.

References

Key Findings on Sulfaethoxypyridazine-Induced Cataracts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data from the principal study, which established the cataractogenic effect of sulfaethoxypyridazine in dogs and rats [1].

Species Dosage Regimen Exposure Duration Observed Effect
Dog Daily oral administration of 30, 67, and 150 mg/kg [2] By 14 weeks [1] [2] Development of characteristic lens opacities (cataracts) [1] [2]
Rat Dietary levels of 800, 1600, and 3200 ppm [2] By 23 weeks [1] [2] Development of characteristic lens opacities (cataracts) [1] [2]

Mechanism of Action

This compound is a sulfonamide antibacterial agent. Its primary mechanism of action is as a competitive inhibitor of the enzyme dihydropteroate synthase [3]. This enzyme is critical in the folate synthesis pathway in bacteria. The following diagram illustrates this mechanism and the hypothesized link to cataract formation:

G start This compound step1 Competes with PABA start->step1 start:ne->step1:nw spec Species-Specific Effect in Dogs & Rats start->spec start:se->spec:sw step2 Inhibits Dihydropteroate Synthase step1->step2 step1:ne->step2:nw step3 Disrupts Bacterial Folate Synthesis step2->step3 step2:ne->step3:nw antibac Antibacterial Effect: Inhibition of bacterial growth and proliferation step3->antibac step3:ne->antibac:nw step4 Disruption of Lens Metabolism ? spec->step4 spec:se->step4:sw step5 Oxidative Stress ? step4->step5 Hypothesized step4:se->step5:sw step6 Accumulation of Toxic Metabolites ? step5->step6 Hypothesized step5:se->step6:sw outcome Formation of Lens Opacities (Cataracts) step6->outcome step6:se->outcome:sw

As the diagram shows, while the antibacterial mechanism is well-established, the exact biological pathway leading to cataract formation in specific species remains unclear and is an area for further investigation [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence linking this compound to cataract development? The key evidence comes from a 1967 toxicology study that demonstrated the development of characteristic lens opacities in dogs and rats following prolonged administration of the drug [1].

Q2: Is this effect seen in all animal species? The available data is limited to dogs and rats. The effect is species-specific, but the full range of susceptible species is not defined in the search results.

Q3: What is the proposed mechanism for this adverse effect? While the exact pathway is not fully elucidated, it is a non-target effect distinct from its antibacterial action. It may involve disruption of critical metabolic pathways in the lens, potentially leading to oxidative stress or protein aggregation [1].

Q4: Where can I obtain this compound for research purposes? The compound is available from chemical suppliers like MedChemExpress (MCE) and Santa Cruz Biotechnology (SCBT) with the explicit note "For research use only" and not for human or veterinary therapeutic use [2] [3].

Troubleshooting & Experimental Considerations

Given the lack of detailed protocols in the search results, here are critical points to consider based on the available data:

  • Dosage and Formulation: Precisely replicate the dosage forms mentioned (e.g., dietary admixture for rats, direct oral administration for dogs). Source the compound from a reliable supplier and verify its purity [2] [3].
  • Timeframe: The effect is not acute. Plan studies for a minimum of 14 weeks in dogs and 23 weeks in rats to observe cataract onset [1].
  • Ophthalmological Monitoring: Implement a rigorous and scheduled monitoring protocol using slit-lamp biomicroscopy or other appropriate techniques to detect the earliest stages of lens opacity.

References

Sulfaethoxypyridazine bacterial resistance development

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Sulfaethoxypyridazine Bacterial Resistance

Q1: What is this compound and what is its mechanism of action? this compound is an antibacterial sulfonamide compound [1]. Like other sulfonamides, it functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) [2]. DHPS is a key enzyme in the folate synthesis pathway. This compound, being a structural analog of para-aminobenzoic acid (pABA), binds to the active site of DHPS, preventing the incorporation of pABA into dihydrofolic acid. This disrupts the synthesis of tetrahydrofolate, which is essential for bacterial nucleic acid synthesis, thereby inhibiting bacterial growth [1] [2].

Q2: What are the primary molecular mechanisms of bacterial resistance to sulfonamides like this compound? Resistance develops primarily through two mechanisms, both of which alter the DHPS enzyme to reduce drug binding while preserving its natural function.

  • Acquisition of Mobile sul Genes: This is the most common mechanism. Bacteria acquire plasmid-borne genes (sul1, sul2, sul3, or sul4) that code for alternative, sulfonamide-insensitive DHPS enzymes (Sul enzymes) [3] [2] [4]. These enzymes have a remodeled pABA-binding site, often featuring a critical Phe-Gly sequence, which allows them to discriminate against sulfonamide drugs while retaining the ability to bind the natural substrate, pABA [3].
  • Chromosomal Mutations in the folP Gene: Resistance can also arise from mutations in the native chromosomal folP gene (which encodes DHPS). These mutations lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides without significantly affecting the binding of pABA [3] [2].

Q3: How can I detect and confirm this compound resistance in bacterial isolates? A combination of phenotypic and genotypic methods is recommended for a comprehensive analysis.

  • Antimicrobial Susceptibility Testing (AST): Use standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) of this compound. A significant increase in MIC compared to a susceptible strain indicates phenotypic resistance.
  • PCR-based Genotypic Detection: Amplify and detect the presence of specific resistance genes using targeted PCR or quantitative PCR (qPCR) assays. Primer sets should be designed to identify the key mobile genes: sul1, sul2, sul3, and sul4 [2] [4].
  • Gene Sequencing: For a more detailed investigation, particularly when novel resistance is suspected, sequence the folP gene or the acquired sul genes to identify specific resistance-conferring mutations or variants [3].

Troubleshooting Guide & Experimental Protocols

Issue: Investigating the Molecular Basis of Sul Enzyme Resistance

Background: Plasmid-encoded Sul enzymes confer broad resistance to sulfonamides. The objective of this protocol is to characterize the kinetic properties of a purified Sul enzyme and compare them to the native DHPS to understand the mechanism of substrate discrimination.

Protocol 1: Kinetic Analysis of DHPS/Sul Enzyme Activity

This protocol measures the enzyme's activity with its natural substrate (pABA) versus the drug (e.g., Sulfamethoxazole as an analog for this compound).

  • Protein Purification: Recombinantly express and purify the Sul enzyme of interest (e.g., Sul1, Sul2) and the native DHPS (FolP) from a relevant bacterial strain using affinity chromatography [3].
  • Enzymatic Assay: Set up a reaction to monitor dihydropteroate synthesis. A common method is a coupled enzymatic assay that detects the release of inorganic pyrophosphate (PPi).
    • Reaction Buffer: Tris-HCl or phosphate buffer, pH ~8.5, with Mg²⁺.
    • Substrates: Vary the concentration of one substrate while keeping the other in excess.
      • For Kₘ of pABA: Use a saturating, fixed concentration of DHPP and vary the pABA concentration.
      • For Kₘ of sulfa drug: Use a saturating, fixed concentration of DHPP and vary the sulfonamide concentration (e.g., Sulfamethoxazole).
  • Data Analysis: Plot the initial velocity against the substrate concentration. Determine the Kₘ and k꜀ₐₜ for both pABA and the sulfonamide drug for each enzyme [3].

Expected Outcome: The Sul enzyme will show a dramatically higher Kₘ (lower affinity) for the sulfonamide drug compared to the native DHPS, while the Kₘ for pABA will remain similar between the two enzymes. This confirms the enzyme's ability to discriminate against the drug.

The table below summarizes the type of kinetic data you can expect from this experiment, based on recent research [3]:

Enzyme Kₘ for pABA (µM) Kₘ for SMX (µM) Fold-Change in Specificity (k꜀ₐₜ/Kₘ pABA vs. SMX)
DHPS (WT) ~8.4 ~280 ~1 (Reference)
Sul1 ~9.6 ~1,650,000 ~176,000
Sul2 ~5.4 ~860,000 ~167,000
Sul3 ~5.9 ~960,000 ~177,000

Issue: Monitoring the Emergence of Resistance in a Bacterial Population

Background: Understanding how resistance develops in real-time can inform strategies to counter it. This protocol uses experimental evolution to select for resistant mutants.

Protocol 2: Experimental Evolution for Sulfa Resistance

  • Strain Preparation: Start with a susceptible bacterial strain (e.g., E. coli).
  • Passage under Selection: Propagate the bacteria in liquid culture or on solid agar plates containing sub-inhibitory concentrations of this compound.
    • Gradually increase the drug concentration over multiple serial passages (e.g., 20-50 generations).
  • Isolation and Screening: Periodically plate cultures onto drug-containing agar to isolate individual resistant clones.
  • Resistance Mechanism Identification:
    • PCR Screening: Screen the resistant clones for the presence of acquired sul genes.
    • Genome Sequencing: If no sul genes are found, sequence the folP gene of resistant clones to identify potential resistance-conferring mutations. Recent studies have shown that evolution can lead to the insertion of a Phe-Gly sequence into the active site of the native DHPS, recapitulating the mechanism used by mobile Sul enzymes [3].

The workflow for investigating resistance mechanisms is summarized in the following diagram:

G Start Start: Bacterial Sample AST Phenotypic Screening: Antimicrobial Susceptibility Test (AST) Start->AST PCR Genotypic Screening: PCR for sul genes AST->PCR Resistant Phenotype Seq Genetic Analysis: folP Gene Sequencing PCR->Seq No sul gene detected Mech1 Resistance Mechanism 1: Acquired sul gene PCR->Mech1 sul gene detected Mech2 Resistance Mechanism 2: Chromosomal folP mutation Seq->Mech2 Mutation identified

Key Considerations for Researchers

  • Clinical and Environmental Prevalence: The sul1 and sul2 genes are widely disseminated in clinical isolates of Gram-negative bacteria like E. coli and K. pneumoniae and are frequently used as markers for anthropogenic pollution and antibiotic resistance spread [3] [2] [4].
  • Regulatory Context: Be aware of the regulatory status of this compound. Its use in food-producing animals is prohibited in some regions. For example, in the United States, extralabel use of most sulfonamides is banned in lactating dairy cattle, with a few specific exceptions [5].

References

Sulfaethoxypyridazine analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Method Development & Validation Overview

The core of a stability-indicating HPLC method involves separating the active ingredient from its degradation products and validating the procedure to ensure it is fit for its purpose [1].

The diagram below outlines the key stages and decision points in this process.

methodology Start Start: Method Development & Validation MD Method Development (Mobile Phase, Column, Wavelength, etc.) Start->MD Val Method Validation MD->Val Specificity Specificity/ Forced Degradation Val->Specificity Precision Precision Val->Precision Linearity Linearity & Range Val->Linearity Accuracy Accuracy Val->Accuracy Robustness Robustness Val->Robustness Stress Stress Conditions: Acid, Base, Oxidative, Thermal, Photolytic Specificity->Stress Define Conditions SystemP System Precision (Instrument Performance) Precision->SystemP Evaluates MethodP Method Precision (Procedure Repeatability) Precision->MethodP Evaluates

Key Validation Parameters & Acceptance Criteria

After method development, the analytical procedure must be validated. The table below summarizes the key parameters and typical acceptance criteria based on ICH guidelines [2] [3].

Validation Parameter Objective Typical Experimental Approach Common Acceptance Criteria
Specificity Ensure method measures only the analyte [3]. Forced degradation studies (acid/base, oxidation, heat, light) on drug substance/product [1] [3]. No interference from impurities/degradants; Peak purity index ≥ 0.99 [1] [3].
Precision Determine closeness of results under prescribed conditions [3]. Inject six replicate samples of the same homogeneous preparation. Relative Standard Deviation (RSD) of assay results ≤ 2.0% [3].
Linearity & Range Demonstrate proportional results to analyte concentration [3]. Prepare standard solutions at 5+ concentration levels (e.g., 50-150% of target) [3]. Correlation coefficient (r) ≥ 0.999 [3].
Accuracy Determine closeness to true value [3]. Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate [3]. Mean recovery of 98.0–102.0% [3].
Robustness Measure capacity to remain unaffected by small, deliberate variations [3]. Introduce small changes (e.g., flow rate ±0.1 mL/min, pH ±0.1, temperature ±2°C). System suitability criteria are met despite variations [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues encountered during HPLC method development and validation for sulfonamides.

Q1: My Trimethoprim peak is broad and tailing. How can I improve its shape? [1]

  • Problem: Peak tailing for basic compounds like Trimethoprim is often due to interaction with residual silanol groups on the C18 column.
  • Solution: Add a masking agent like Triethylamine (TEA) to the mobile phase. Concentrations of 0.2-0.25% have been shown to significantly improve peak shape, tailing factor, and column efficiency [1].
  • Preventive Action: Consistently use high-quality, end-capped columns designed to minimize silanol activity.

Q2: How do I prove my method is "stability-indicating"? [1]

  • Problem: The method must distinguish the main drug from its degradation products.
  • Solution: Perform forced degradation studies. Expose the drug substance and product to various stress conditions:
    • Acid/Base Hydrolysis: Treat with 1.0 N HCl or 1.0 N NaOH [1].
    • Oxidative Stress: Treat with 10% H₂O₂ [1].
    • Thermal Stress: Heat solid sample (e.g., at 70°C) [1].
    • Photolytic Stress: Expose to UV light (e.g., 254 nm) [1].
  • Acceptance Criterion: The method must effectively separate the main peak from all degradation peaks, and peak purity tools should confirm the analyte's homogeneity [1].

Q3: What are the critical system suitability parameters for my HPLC system? [3]

  • Problem: Ensuring the entire HPLC system is functioning correctly before validation runs.
  • Solution: Perform a system suitability test with five replicate injections of a standard solution [3]. Monitor these key parameters:
    • Precision (RSD): RSD of peak areas for replicate injections should be ≤ 2.0% [3].
    • Tailing Factor: Typically should be ≤ 2.0 [1] [3].
    • Theoretical Plates: A measure of column efficiency; should be ≥ 2000 [1].
    • Resolution (Rs): Critical for separations; should be ≥ 2.0 between analyte and nearest peak [1].

A Note on Sulfaethoxypyridazine

It's important to note that the available experimental data is for structurally similar sulfa drugs like sulfadiazine and sulfamethoxazole [1] [4]. While the principles and parameters discussed are universally applicable, you should use this information as a starting template. You will need to experimentally confirm and adjust conditions like mobile phase composition, pH, and wavelength specifically for this compound.

References

Understanding Sulfaethoxypyridazine & Regulatory Framework

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the regulatory status of Sulfaethoxypyridazine in food-producing animals? this compound is a sulfonamide antibiotic. According to the U.S. regulatory framework, it is not one of the sulfonamide drugs prohibited for use in lactating dairy cattle [1]. This implies it can be used legally, but strict adherence to withdrawal periods is mandatory to prevent illegal residues in food products.

Q2: What is the fundamental principle for preventing drug residues in food? The cornerstone of residue prevention is the withdrawal period. This is the legally mandated time that must pass between the last administration of a drug to an animal and the time that animal or its products (like meat or milk) can enter the food supply. This period is established during the drug approval process to ensure residue levels decay to safe, legal limits [1].

Advanced Strategies for Sulfonamide Residue Removal from Water

While specific data for this compound is limited, recent research into removing sulfonamide antibiotics from water can inform experimental approaches. The following table summarizes two advanced adsorption techniques:

Adsorbent Material Target Sulfonamides Reported Adsorption Capacity Key Mechanism Reusability
M(Co & Ni)-BTC@Wool Composite [2] Sulfamethazine, Sulfanilamide 292.44 - 420.38 mg/g Adsorption via Pseudo-second-order kinetics Demonstrated to be recyclable
N, P-co-doped Graphitic Biochar (NPBC900) [3] Sulfapyridine High efficiency (98.33% removal) Non-radical oxidation (¹O₂) & electron transfer Exceptional stability and reusability

Experimental Workflow for Adsorption Studies:

The diagram below outlines a general experimental workflow for evaluating adsorbent materials, based on the methodologies described in the research [2] [3].

G Start Start Experiment Synthesize Synthesize/Prepare Adsorbent Start->Synthesize Characterize Characterize Material (Surface Area, Functional Groups) Synthesize->Characterize Prepare Prepare Sulfonamide Aqueous Solution Characterize->Prepare Batch Batch Adsorption Test (Vary Time, pH, Concentration) Prepare->Batch Analyze Analyze Solution (Measure Residual Concentration) Batch->Analyze Model Model Data (Kinetics & Isotherms) Analyze->Model Recyclability Recyclability Test Model->Recyclability Report Report Findings Recyclability->Report

Analytical Method for Multi-Residue Detection

For validating the efficiency of any removal strategy, precise detection of residue levels is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful method for this purpose.

Detailed Protocol: Multi-Residue Analysis by LC-MS/MS

This method is adapted from a procedure developed for detecting sulfonamides, macrolides, and quinolones in cheese and can be tailored for water or tissue analysis [4].

  • 1. Sample Preparation:

    • Weigh a homogenized sample.
    • Perform extraction using a suitable solvent (e.g., acetonitrile) with added salts to induce phase separation.
    • Centrifuge the mixture to clarify the extract.
  • 2. Solid-Phase Extraction (SPE) Clean-up:

    • Condition a suitable SPE cartridge (e.g., C18, polymer-based).
    • Load the clarified extract onto the cartridge.
    • Wash with a mild solvent to remove impurities.
    • Elute the target sulfonamides with a strong solvent (e.g., methanol or acetonitrile).
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase compatible with LC-MS/MS.
  • 3. LC-MS/MS Analysis:

    • Chromatography:
      • Column: Use a reverse-phase C18 column.
      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both modified with 0.1% formic acid to enhance ionization.
      • Flow Rate: 0.2 - 0.3 mL/min.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in positive mode.
      • Detection: Multiple Reaction Monitoring (MRM). For each sulfonamide (including this compound), two specific transitions from the precursor ion to product ions are monitored for confident identification and quantification.

Frequently Asked Questions

Q: Why are sulfonamides like this compound a particular environmental concern? Sulfonamides are chemically stable and highly mobile in the environment. They can leach through soil into groundwater, posing a risk of promoting antibiotic-resistant bacteria in the environment [2].

Q: My analytical method needs to be very sensitive. What are the Key Performance Indicators (KPIs) for a method like the one described? For a validated LC-MS/MS method, you should aim for [4]:

  • Recovery: Typically between 70-120%.
  • Precision: Relative Standard Deviation (RSD) of less than 20%.
  • Limit of Detection (LOD) & Quantification (LOQ): Values should be less than the established Maximum Residue Limits (MRLs) for your target matrix.

Key Considerations for Researchers

The most pertinent scientific literature currently addresses sulfonamides as a broad class. When designing your experiments for this compound specifically, you may need to:

  • Extrapolate from Class Data: Use the methodologies for adsorbents like MOF-composites or doped biochars as a starting point, testing their efficacy specifically for this compound.
  • Validate Specificity: Ensure that any analytical method you develop or use is specifically tuned and validated for this compound, as its chemical properties (e.g., polarity, ionization efficiency) will differ from other sulfonamides like sulfamethazine or sulfapyridine.

References

Degradation Data and Pathways of Sulfaethoxypyridazine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings on SMP degradation from the search results:

Aspect Experimental Findings Key Parameters & Conditions Citation
Degradation Efficiency 95.2% removal of 0.071 mM SMP achieved after 20 minutes. Process: UV/Co(II)/PMS (Peroxymonosulfate). Molar Ratio: SMP:PMS:Co(II) = 1:150:5. [1]
Primary Degradant Hydroxyl radicals (HO•) identified as the prevailing active species responsible for SMP removal. Verified via radical scavenger experiments using Tert-butanol (TBA) and methanol (MeOH). [1]
Transformation Products Eight intermediates identified. Major pathways: hydroxylation of aromatic ring, extrusion of SO₂, oxidation of NH₂ group, and N–S bond cleavage. Analysis via UHPLC-MS-MS. [1]
Photostability SMP showed the slowest direct photolysis rate among 11 tested sulfonamides under simulated sunlight. Compared with sulfonamides like sulfamethoxazole (SMX) and sulfadiazine (SDZ). [1]
Ecotoxicity Note Chronic toxicities of SMP and its degradation intermediates are more significant than their acute toxicities. Prediction based on ECOSAR program modelling. [1]

Experimental Protocols for Key Analyses

Here are detailed methodologies for experiments relevant to studying SMP's stability and transformation.

Protocol: Photodegradation Experiment for SMP

This method is adapted from research on degrading SMP in a UV/Co(II)/PMS system [1].

  • 1. Equipment Setup: Use a multi-tube agitated photochemical reactor (e.g., XPA-7 type). A 300 W medium-pressure Hg lamp serves as the UV light source, placed inside a quartz jacket with circulating water for cooling.
  • 2. Reaction Preparation:
    • Prepare a stock solution of SMP (e.g., 200 mg/L) in ultrapure water and dilute to the desired test concentration.
    • Adjust the initial solution pH to 7.0 ± 0.1 using NaOH and HCl, unless investigating pH effects.
    • Add the specified molar ratios of PMS and Co(II) to the SMP solution.
  • 3. Running the Experiment:
    • Place the reaction solution in quartz tubes and rotate them on a merry-go-round apparatus within the reactor to ensure uniform light exposure.
    • Maintain a constant temperature with a cooling water bath.
  • 4. Sampling and Analysis:
    • At predetermined time intervals, withdraw aliquot samples (e.g., 0.8 mL).
    • Immediately quench the reaction in the sample by adding methanol (e.g., 0.2 mL).
    • Analyze the quenched samples using HPLC-UV to determine the remaining SMP concentration.
Protocol: Identification of Degradation Products

This procedure outlines the analysis of transformation products formed during SMP degradation [1].

  • 1. Sample Preparation: After the degradation reaction, the samples may be injected directly or pre-concentrated if necessary.
  • 2. Instrumental Analysis: Use an Ultra-High Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer (UHPLC-MS-MS).
    • Chromatography: Employ a C18 column for separation. A mixture of methanol, acetonitrile, and water, often with a modifier like formic acid, is typically used as the mobile phase.
    • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode. First, run a full scan to identify potential intermediates based on their m/z values. Then, perform product ion scans (MS/MS) on these candidates to elucidate their structural fragments.
  • 3. Data Interpretation: Analyze the mass spectra to identify broken bonds and newly formed functional groups. Proposed structures for the intermediates can be validated using chemical standards.

Troubleshooting Guide & FAQs

Based on the broader context of sulfonamide research, here are some common challenges and solutions.

  • Q: Why is the degradation rate of SMP slower than other sulfonamides in my pilot study?

    • A: Research confirms that SMP has an inherently slow direct photolysis rate compared to other common sulfonamides [1]. Your results are consistent with this finding. To enhance degradation, consider using advanced oxidation processes (AOPs) that generate powerful, non-selective radicals like hydroxyl radicals (HO•), which have been shown to effectively degrade SMP [1].
  • Q: How can I identify unknown transformation products during SMP degradation?

    • A: The most effective technique is UHPLC-MS-MS. This allows you to separate complex mixtures and obtain structural information based on the mass-to-charge ratio (m/z) of the parent ions and their characteristic fragments [1]. For SMP, key degradation pathways to look for include hydroxylation, SO₂ extrusion, and cleavage of the N-S bond [1].
  • Q: What is a major ecological concern regarding SMP and its transformation products?

    • A: Even after degradation, it is crucial to assess the toxicity of the resulting mixture. ECOSAR (Ecological Structure Activity Relationships) computer modeling suggests that SMP and its transformation products may pose a greater chronic toxicity risk to aquatic organisms than acute toxicity [1]. It is recommended to complement chemical analysis with bioassays for a comprehensive risk assessment.

Experimental Workflow and Degradation Pathways

The diagrams below outline the core experimental process for studying SMP degradation and the primary chemical transformation routes.

G Start Prepare SMP Solution A Set Up Photoreactor Start->A B Add Oxidant (e.g., PMS) & Catalyst (e.g., Co(II)) A->B C Initiate Reaction (UV Irradiation) B->C D Sample at Time Intervals C->D E Quench Reaction (e.g., with MeOH) D->E F Analyze by HPLC-UV (Kinetics & Efficiency) E->F G Identify Products by UHPLC-MS-MS F->G

G SMP Sulfaethoxypyridazine (SMP) P1 Aromatic Ring Hydroxylation SMP->P1 P2 SO₂ Extrusion SMP->P2 P3 N–S Bond Cleavage SMP->P3 P4 NH₂ Group Oxidation SMP->P4 Products Various Transformation Products P1->Products P2->Products P3->Products P4->Products

Key Limitations and Future Research Directions

  • Focus on Specific Processes: The available data primarily concerns SMP degradation via advanced oxidation processes like UV/Co(II)/PMS [1]. Stability under conditions relevant to drinking water distribution systems (e.g., low-level chlorination) is not directly covered.
  • Environmental Fate: One study detected SMP in a drinking water resource aquifer, indicating its ability to migrate through the vadose zone and contaminate groundwater, which underscores its environmental persistence [2].
  • Regulatory Status: Be aware that the U.S. Food and Drug Administration (FDA) has removed regulations for the use of this compound in medicated animal feed, stating there are no currently approved applications [3]. This regulatory status may be relevant for certain research contexts.

References

Sulfaethoxypyridazine solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Sulfaethoxypyridazine belongs to the sulfonamide class, most of which are classified as Class II drugs (low solubility, high permeability) under the Biopharmaceutics Classification System [1]. Their low water solubility is a primary challenge in drug development.

The solubility of sulfonamides is governed by their molecular structure. They are generally weak organic acids, and their solubility is highly dependent on the pH of the solvent, being more soluble in alkaline aqueous solutions [2]. The core issue is that the crystalline structure of these drugs has a high lattice energy, making it energetically unfavorable for the molecules to dissolve.

Solubility of Common Sulfonamides in Solvent Systems

While direct data for this compound is unavailable, the table below summarizes the solubility behavior of its structural analogs in various binary solvent mixtures. This can guide your initial solvent selection.

Sulfonamide Drug Solvent System Key Solubility Finding Optimal Solvent Composition
Sulfamethazine [3] Acetonitrile + Methanol Solubility increases with temperature; maximum solubility not in pure solvents but in a specific mixture. Max solubility at w₁ = 0.40 (40% acetonitrile, 60% methanol) at 318.15 K
Sulfadiazine [4] Acetonitrile + 1-Propanol Process is endothermic; solubility increases with temperature. Maximum solubility in pure Acetonitrile at 318.15 K
Sulfadiazine [5] N-methyl-2-pyrrolidone (NMP) + Water Massive solubility enhancement in cosolvent compared to pure water. Maximum solubility in pure NMP (13,740x higher than in water at 313.15 K)
Sulfamerazine & Sulfamethazine [1] Propylene Glycol + Water Cosolvency is a common and effective technique for solubility enhancement. Varies by specific drug; requires experimental determination

A general observation is that sulfonamide solubility is often highest in cosolvent mixtures rather than in neat solvents, with a maximum typically occurring at a specific ratio [1] [3].

Standard Experimental Protocol for Solubility Determination

The following workflow outlines the standard shake-flask method, widely used for determining drug solubility in solvent systems.

Start Prepare Solvent Mixtures A Saturate Solution Add excess solute to solvent Start->A B Equilibrate Constant temp (e.g., 278.15-318.15 K) Stirring for 48-72 hours A->B C Sample & Filter Use 0.45 μm membrane filter under semi-isothermal conditions B->C D Dilute & Analyze Gravimetric dilution UV/Vis Spectrophotometry C->D E Calculate Solubility Determine concentration (mole fraction or molarity) D->E

Detailed Methodology [3] [4]:

  • Preparation of Solvent Mixtures: Precisely prepare binary solvent mixtures by mass using an analytical balance. A typical series involves varying the mass fraction of the primary cosolvent (e.g., acetonitrile) from 0.05 to 0.95 in increments of 0.05.
  • Saturation and Equilibration: Add an excess of the sulfonamide drug to each mixture. Place the vials in a thermostatted water bath at the desired temperatures (a common range is 278.15 K to 318.15 K) with constant agitation for at least 48 hours to ensure equilibrium is reached.
  • Sampling and Filtration: After equilibration, withdraw an aliquot using a syringe. Immediately filter it through a 0.45 μm membrane filter to remove any undissolved solid particles. This step should be performed under semi-isothermal conditions to prevent precipitation.
  • Dilution and Analysis: Dilute the saturated solution gravimetrically. A common practice is to dilute with a 0.1 N NaOH solution to form the more soluble sodium salt of the sulfonamide and prevent precipitation. Analyze the concentration using a validated UV/Vis spectrophotometry method at the wavelength of maximum absorbance for the drug (e.g., 268 nm for sulfadiazine).
  • Data Correlation: Model the experimental solubility data using established thermodynamic models like the Jouyban-Acree model or NRTL model to predict solubility at other temperatures and compositions [1] [3].

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my sulfonamide not continuously increasing with the cosolvent ratio? It is common to observe a maximum solubility point at an intermediate cosolvent ratio rather than in a pure solvent. This occurs when the solubility parameter of the mixed solvent best matches that of the solute. Beyond this optimal point, the cohesive energy of the solvent mixture may become less compatible with the drug, reducing solubility [3].

Q2: The solubility of my compound is still too low. What other techniques can I consider? Beyond cosolvency, you can explore:

  • Salt Formation: Converting the sulfonamide to its sodium salt, which is typically much more soluble in aqueous environments [3] [2].
  • Complexation: Using cyclodextrins to form inclusion complexes.
  • Particle Size Reduction: Decreasing particle size to increase surface area for dissolution.
  • Amorphous Solid Dispersions: Creating a metastable amorphous form of the drug with higher energy and solubility.

Q3: How can I predict sulfonamide solubility without conducting every experiment? You can use Quantitative Structure-Property Relationship (QSPR) models. General models, such as the Jouyban-Acree model combined with Abraham or Hansen solubility parameters, have been developed specifically for predicting sulfonamide solubility in binary solvent mixtures across different temperatures [1]. These require some initial experimental data for calibration.

Q4: Could the solid form of my drug be changing during the experiment? Yes. It is critical to check for polymorphic changes or solvate formation. After equilibration, you should recover the solid in contact with the saturated solution and analyze it using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). Comparing its melting point and thermogram to the original sample confirms whether the solid phase has remained the same [4].

Key Takeaways and Action Plan

  • Start with Cosolvents: Begin screening with pharmaceutically acceptable cosolvents like methanol, ethanol, acetonitrile, NMP, and propylene glycol in mixture with water [1] [3] [5].
  • Follow the Protocol: Use the shake-flask method outlined above, ensuring sufficient equilibration time and proper filtration.
  • Model Your Data: Apply thermodynamic models to your initial data to streamline the prediction for other conditions.
  • Characterize Solids: Always verify the solid-state form post-experiment to ensure your solubility data is valid.

References

optimizing Sulfaethoxypyridazine detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Detection Method Performance Data

Detection Method Target Compound(s) Limit of Detection (LOD) Limit of Quantification (LOQ) Application Matrix Key Characteristics
LC-MS/MS [1] 31 Sulfonamides (incl. SEP) 0.3 - 5.0 ng g⁻¹ 1.0 - 19 ng g⁻¹ Livestock products (meat, milk, eggs) Ultra-high sensitivity, multi-residue analysis, requires specialized equipment.
Immunoassay [2] Sulfadimethoxine (SDM) Not specified for SEP Not specified for SEP Water, Milk Potentially high specificity for single compounds; cross-reactivity with SEP is a key concern.
HPLC-UV [3] SMP, SMX, SDM, TMP, BRO Not specified for SEP 200 μg/L (for SDM) Veterinary formulations Lower sensitivity, may not be suitable for trace-level analysis.

Detailed Experimental Protocol: LC-MS/MS Method

For the highest sensitivity in detecting Sulfaethoxypyridazine, the LC-MS/MS method developed for 31 sulfonamides is recommended. The following workflow outlines the key stages of the analytical process [1].

Start Sample Collection & Preparation A Homogenization Start->A B Extraction A->B C Clean-up B->C D Analysis C->D E Data Processing D->E End Result Validation E->End

The workflow consists of the following steps:

  • Sample Collection & Preparation:

    • Collect relevant livestock matrices (e.g., muscle, liver, milk, eggs).
    • Grind and homogenize the entire sample using a food blender.
    • Store homogenized samples at -20°C until analysis [1].
  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of 1% acetic acid in acetonitrile as the extraction solvent.
    • Shake vigorously for 10 minutes.
    • Centrifuge at 4700 × g at 4°C for 10 minutes.
    • Transfer the supernatant to a new tube [1].
  • Clean-up (Salting-out and d-SPE):

    • To the supernatant, add a salt mixture typically consisting of 1 g of sodium acetate (NaOAc) and 2 g of anhydrous magnesium sulfate (MgSO₄). This promotes phase separation and removes water.
    • Shake for 10 minutes and centrifuge again.
    • The mixture can be placed at -20°C for 30 minutes to further precipitate impurities.
    • For a more thorough clean-up, use a d-SPE tube containing 150 mg of C18 and 150 mg of PSA sorbents. These sorbents remove fatty acids and other polar matrix interferences.
    • Add 10 mL of n-hexane saturated with acetonitrile to the extracts, mix, and centrifuge. Discard the upper n-hexane layer [1].
  • Analysis (LC-MS/MS):

    • Evaporate the final extract to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute the residue in a 1:1 (v/v) mixture of methanol and water or a mobile phase compatible with your LC system.
    • Inject into the LC-MS/MS system. The method uses a C18 column and a mobile phase of water and acetonitrile, both containing 0.1% formic acid, in gradient mode [1].

Frequently Asked Questions (FAQs)

Q1: My method recovery for this compound is low. What could be the issue? Low recovery is often related to the sample preparation stage.

  • Check your extraction solvent: Using 1% acetic acid in acetonitrile has been shown to be highly effective for sulfonamides from various matrices [1].
  • Optimize the clean-up: Overloading d-SPE sorbents (like C18 and PSA) can lead to analyte loss. Ensure you are using the recommended amounts (e.g., 150 mg each) for your sample size [1].
  • Verify the evaporation step: Avoid overheating during evaporation. Use a water bath at 40°C or below to prevent degradation of the analyte [1].

Q2: I am experiencing strong matrix effects that suppress the ionization of my analyte. How can I mitigate this? Matrix effects are a common challenge in LC-MS/MS, especially with complex samples like meat and liver.

  • Improve sample clean-up: The combination of freezing at -20°C and the n-hexane wash is crucial for removing lipids and non-polar interferents. The use of PSA sorbent effectively removes sugars and fatty acids [1].
  • Use isotope-labeled internal standards: This is the most effective way to correct for ionization suppression or enhancement, as the internal standard co-elutes with the analyte and experiences the same matrix effects.
  • Further dilute the extract: If the sensitivity of your method allows, diluting the final extract can reduce the concentration of the matrix components causing the suppression.

Q3: Are there alternatives to LC-MS/MS for detecting this compound? Yes, but they may trade off some sensitivity, specificity, or multi-residue capability.

  • Immunoassays: These can be rapid and cost-effective. However, a major challenge is cross-reactivity. An antibody developed for one sulfonamide (e.g., Sulfadimethoxine) may also recognize this compound, which can be undesirable for specific detection but useful for class screening [2].
  • HPLC with UV Detection: This is a more accessible technology but has significantly higher detection limits (in the μg/L range) compared to MS detection (ng/g range). It may not be suitable for verifying compliance with strict Maximum Residue Limits (MRLs) [3].

References

Sulfaethoxypyridazine extraction recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compound & Potential Challenges

Sulfaethoxypyridazine (CAS 963-14-4) is an antibacterial sulfonamide compound with the molecular formula C12H14N4O3S [1] [2]. As a sulfonamide, it shares core properties with its drug class that can influence extraction. The main challenge is effectively separating it from complex sample matrices like feed, tissues, or environmental samples, which requires efficient extraction and careful cleanup to avoid interference [3].

Extraction & Cleanup Methodologies

The core strategy for extracting sulfonamides involves a solid-liquid extraction (SLE) followed by a clean-up and pre-concentration step, most commonly Solid Phase Extraction (SPE) [4] [3].

The table below summarizes key options and parameters for each step based on methods for related sulfonamides.

Step Method / Sorbent Key Parameters & Examples
Solid-Liquid Extraction Ethyl Acetate/Methanol/Acetonitrile Mixture 50:25:25 (v/v/v) ratio showed good recoveries for sulfonamides in feed [3].
Water/Methanol Mixture 20:80 (v/v) [3].
Methanol/Acetonitrile Mixture 50:50 (v/v) [3].
Citrate Buffer/Methanol Mixture 1:1 (v/v) at pH=4 used for antimicrobials in soil/plant material [4].
Sample Clean-up (SPE) Strata-SCX (Strong Cation Exchange) Condition with 5 mL of 40% acetic acid in acetonitrile; elute with 2% ammonium solution in acetonitrile [3].
Oasis HLB Condition with 3 mL methanol & 3 mL water; elute with 3 mL methanol [4] [3].

Detailed Experimental Protocol for SLE-SPE

Here is a generalized protocol you can adapt, based on methods used for other sulfonamides and antimicrobials [4] [3].

  • Extraction:
    • Weigh 1-2 g of homogenized sample (e.g., feed, tissue, soil).
    • Add the selected extraction solvent (e.g., 10 mL of ethyl acetate/methanol/acetonitrile mixture).
    • Vortex mix vigorously for 1-2 minutes.
    • Centrifuge the sample at >3000 x g for 10 minutes.
    • Collect the supernatant.
  • Clean-up via Strata-SCX SPE:
    • Condition the Strata-SCX cartridge (500 mg, 6 mL) with 5 mL of 40% acetic acid in acetonitrile.
    • Load the collected supernatant directly onto the conditioned cartridge.
    • Wash the cartridge with 2.5 mL each of acetone, methanol, and acetonitrile to remove interfering substances.
    • Elute the target sulfonamides (like this compound) with 5 mL of 2% ammonium solution in acetonitrile.
    • Evaporate the eluate to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue in an appropriate volume of mobile phase (e.g., a mixture of water and methanol) for analysis.

Troubleshooting Common Issues

The following workflow can help you systematically diagnose and resolve low recovery issues.

G Start Low Extraction Recovery Q1 Is recovery low and impurities high? Start->Q1 Q2 Is recovery acceptable after re-dissolving & re-analysis? Q1->Q2 Yes Q3 Is recovery low even with high-purity standard? Q1->Q3 No A1 Likely Inadequate Clean-up Q2->A1 No A2 Likely Incomplete Extraction Q2->A2 Yes A3 Likely Co-precipitation or Binding to Matrix Q3->A3 No A4 Likely Analytical Issue (e.g., MS ion suppression) Q3->A4 Yes S1 Solution: Optimize SPE protocol. Test different sorbents (SCX, HLB) or washing steps. A1->S1 S2 Solution: Optimize extraction. Test different solvents, volumes, sonication, or repeated extraction. A2->S2 S3 Solution: Address physical entrapment. Use smaller sample size, improve homogenization, add a digestion step. A3->S3 S4 Solution: Address analytical interference. Dilute sample, modify HPLC gradient, or improve sample cleanup. A4->S4

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery range I should aim for? For a validated method, recovery rates for sulfonamides should be consistent and preferably within the 70-120% range, with relative standard deviations (RSD) for precision below 20% [4] [3]. A specific method for multiple sulfonamides in feed achieved recoveries of 79.3–114.0% [3].

Q2: My recovery is acceptable, but my chromatogram shows many interfering peaks. What should I do? This indicates inadequate sample clean-up. Revisit the SPE washing steps. You can try increasing the volume of wash solvents (acetone, methanol, acetonitrile) or using slightly different solvent strengths to remove co-extracted impurities without eluting your target analyte [3] [5].

Q3: I suspect my crystalline product is impure after extraction and purification. What could be happening? During crystallization, impurities can incorporate through several mechanisms, such as inclusions of mother liquor, surface adsorption, or the formation of solid solutions with structurally similar compounds. Slowing the crystallization rate, using temperature cycling, or implementing a recrystallization step with a different solvent can improve purity [5].

References

Sulfaethoxypyridazine vs other sulfonamides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

How Sulfonamides Work

Sulfonamides, including sulfaethoxypyridazine, are synthetic antibiotics that act as competitive antagonists in the bacterial folate synthesis pathway [1] [2]. The following diagram illustrates this mechanism and the synergistic effect of combination therapy.

G PABA PABA (4-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate SA Sulfonamide (SA) SA->DHPS Competitive Inhibition DihydrofolicAcid Dihydrofolic Acid DHPS->DihydrofolicAcid DHFR Dihydrofolate Reductase (DHFR) DihydrofolicAcid->DHFR Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) DHFR->Tetrahydrofolate Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Comparison with Other Sulfonamides

This compound is categorized as a long-acting sulfonamide [3] [4]. The table below summarizes its key characteristics compared to other types of sulfonamides.

Feature This compound (Long-acting) Standard-Use Sulfonamides (e.g., Sulfadiazine, Sulfamethazine) Highly Soluble Sulfonamides (e.g., Sulfisoxazole) Potentiated Sulfonamides (e.g., Trimethoprim-Sulfadiazine)
Primary Indication Systemic infections [3] Systemic infections [4] Urinary Tract Infections (UTIs) [4] Systemic infections; enhanced spectrum [4]
Duration of Action Long-lasting [3] [4] Short to medium (administered every 6-24 hours) [4] Short (rapidly excreted) [4] Varies with formulation [4]
Key Feature Sustained effect, less frequent dosing [3] Broad use in veterinary medicine [1] [4] High solubility prevents crystalluria [4] Bactericidal synergy; broader spectrum [4]
Antibacterial Spectrum Effective against some cocci and colon bacillus [3] Gram-positive, Gram-negative, Nocardia, some protozoa [4] Similar to other sulfonamides [4] Similar to sulfonamides alone, but more effective [4]

Analytical Methods for Detection

Research into sulfonamides often involves detecting their residues in food and biological samples. Here are two advanced methodological approaches:

  • Receptor-Based Fluorescence Polarization Assay (FPA): This method uses a mutated bacterial enzyme (dihydropteroate synthase, DHPS) as a recognition element that binds to sulfonamides [5]. A key innovation is the use of a "signal-amplified" fluorescent tracer containing two fluorophore molecules, which improves sensitivity significantly compared to conventional tracers [5].
  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Since many sulfonamides lack native fluorescence, a common protocol involves pre-column derivatization [6]. This process uses a reagent like fluorescamine to react with the sulfonamide molecule, creating a highly fluorescent compound that can be easily and sensitively detected after chromatographic separation [6].

References

Sulfaethoxypyridazine residue limits vs sulfamethazine

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Limits & Safety Profiles

The table below summarizes the available tolerance or Maximum Residue Limit (MRL) data for sulfamethazine and sulfadoxine in food-producing animals. Note that regulatory frameworks differ between jurisdictions [1] [2].

Drug Name Jurisdiction Animal Species Edible Tissues Tolerance / MRL Basis / Marker Residue
Sulfamethazine (Sulfadimidine) [3] U.S. FDA Not specified in results Not specified in results Information missing from search results
Sulfadoxine [3] U.S. FDA Not specified in results Not specified in results Information missing from search results
Sulfamethazine Canada [2] Chickens, Turkeys Muscle 0.1 ppm
Sulfamethazine Canada [2] Chickens, Turkeys Liver, Kidney 0.1 ppm
Sulfamethazine Canada [2] Swine Muscle 0.1 ppm
Sulfamethazine Canada [2] Swine Liver, Kidney 0.1 ppm
Sulfadoxine Canada [2] Cattle Muscle 0.1 ppm
Sulfadoxine Canada [2] Cattle Liver 0.1 ppm
Sulfadoxine Canada [2] Cattle Kidney 0.1 ppm
Sulfadoxine Canada [2] Cattle Fat 0.1 ppm

Key Safety and Operational Notes:

  • Potentiated Formulations: Both drugs are often used in "potentiated" combinations (e.g., sulfadoxine with pyrimethamine) for a synergistic bactericidal effect [3].
  • Residue Concerns: Residues exceeding safe limits in food are a common issue and pose a threat to human health, necessitating strict monitoring [4].
  • Allergenic Potential: Antibacterial sulfonamides containing an aromatic amine group (a category that includes sulfamethazine) can cause serious allergic reactions in humans [5].

Analytical Method for Residue Detection

A 2024 study detailed a Thin-Layer Chromatography coupled with Surface-Enhanced Raman Scattering (TLC-SERS) method for rapid detection of six sulfonamides, including sulfamethazine and sulfadoxine [4]. This protocol is highly relevant for comparing the detectability of different sulfonamides.

1. Experimental Workflow The following diagram illustrates the key steps of the TLC-SERS analytical protocol:

workflow Start Sample Preparation A TLC Separation Start->A B Spot Visualization A->B C SERS Substrate Application B->C D Spectral Acquisition C->D E Data Analysis D->E End Result Confirmation E->End

2. Detailed Protocol [4]

  • TLC Separation

    • Stationary Phase: Silica gel G plates.
    • Mobile Phase: Dichloromethane–methanol–ammonia (5:1:0.25, v/v/v).
    • Key Outcome: This system successfully separated the six sulfonamides, with sulfamethazine (B) and sulfadoxine (C) showing distinct relative front (Rf) values of 1.57 and 1.73, respectively.
  • SERS Detection

    • Substrate: Silver colloid (particle size ~41-43 nm), applied directly to the TLC spot.
    • Excitation Source: 532 nm laser.
    • Spectral Analysis: The SERS spectra showed obvious variations between the six sulfonamides, allowing for clear identification based on unique spectral fingerprints.

3. Performance Data [4] The method demonstrated high sensitivity and precision for detecting the target drugs:

  • Limit of Detection (LOD): Sulfamethazine: 6.4 ng/mL; Sulfadoxine: 6.3 ng/mL.
  • Precision: Relative Standard Deviation (RSD) for the method was < 3.0%.
  • Signal Stability: The SERS signal for each drug remained stable for 48 hours (RSD < 3.0%).
  • Validation: Detection results for 20 real samples were consistent with those from UPLC-MS/MS, a standard confirmatory method.

Key Comparison Points for Professionals

Based on the gathered information, here are critical factors for researchers to consider:

  • Detection Capability: The nearly identical and very low LODs achieved by the TLC-SERS method for sulfamethazine and sulfadoxine (6.4 and 6.3 ng/mL) indicate that both can be monitored with extremely high sensitivity using modern techniques [4].
  • Regulatory Scrutiny: The establishment of MRLs in jurisdictions like Canada for both drugs underscores that they are subject to regulatory control, and their residues are a recognized concern in the food supply [2].
  • Differentiation by Use: While both are sulfonamides, they may be deployed for different indications. Sulfamethazine is commonly used for livestock respiratory and gastrointestinal infections, and is sometimes used in animal feeds [5]. Sulfadoxine is primarily used in potentiated combinations to treat conditions like toxoplasmosis [3].

References

Sulfaethoxypyridazine spectrum activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Sulfaethoxypyridazine Profile

The table below summarizes the key properties of this compound found in the search results [1]:

Property Description
Chemical Name 3-Sulfanilamido-6-methoxypyridazine
Primary Use Treatment of dermatitis herpetiformis (human medicine); used in combination with trimethoprim
Pharmacokinetics Rapidly absorbed, long-acting compound (plasma half-life ~38 hours)
Protein Binding High (~96%)
Key Consideration Use largely discontinued due to frequent adverse effects

The Sulfonamide Class: Spectrum and Mechanism

This compound is a member of the sulfonamide class of antibiotics. The following table outlines the general antibacterial spectrum and mechanism of action shared by these drugs [2] [3].

Aspect Details
General Antibacterial Spectrum Gram-positive and Gram-negative bacteria, Nocardia, Actinomyces, and some protozoa (e.g., coccidia, Toxoplasma).
Mechanism of Action Competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). Sulfonamides are structural analogues of PABA (para-aminobenzoic acid), a substrate in the bacterial folate synthesis pathway.
Result of Inhibition Disruption of the synthesis of folic acid, which is essential for bacterial nucleic acid (DNA, RNA) synthesis. This action is primarily bacteriostatic.

The following diagram illustrates this mechanism and the site of action for potentiated sulfonamide combinations:

G PABA PABA (para-aminobenzoic acid) DHPS DHPS Enzyme (Dihydropteroate Synthase) PABA->DHPS Substrate DHPPP DHPPP (Dihydropterin Pyrophosphate) DHPPP->DHPS Substrate Sulfa Sulfonamide Antibiotic Sulfa->DHPS Competitive Inhibition Folate Dihydrofolic Acid DHPS->Folate DHFR DHFR Enzyme (Dihydrofolate Reductase) Folate->DHFR ActiveFolate Tetrahydrofolic Acid (Active Folate) DHFR->ActiveFolate NucleicAcids Bacterial Nucleic Acids (DNA, RNA) ActiveFolate->NucleicAcids Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Suggested Experimental Approach

Since a direct comparison was not found, here is a generalized protocol for evaluating sulfonamide activity, which is representative of how such a comparison could be conducted experimentally [4] [5] [6].

  • 1. Objective: To determine the minimum inhibitory concentration (MIC) of various sulfonamides, including this compound, against a panel of representative bacterial strains.
  • 2. Materials:
    • Test Compounds: Standard powders of this compound and other sulfonamides (e.g., sulfadiazine, sulfamethoxazole, sulfadimethoxine).
    • Bacterial Strains: Reference strains and clinical isolates of relevant gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli, Salmonella spp.) bacteria.
    • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), as recommended by standards like CLSI or EUCAST.
  • 3. Methodology:
    • Broth Microdilution: Prepare two-fold serial dilutions of each sulfonamide in a 96-well microtiter plate.
    • Inoculation: Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL and add to each well.
    • Incubation: Incubate the plates at 35±2°C for 16-20 hours.
    • Data Analysis: The MIC is recorded as the lowest concentration of the antibiotic that completely prevents visible growth. MIC values for different sulfonamides can then be compared across the bacterial panel.

References

Sulfaethoxypyridazine cross-resistance other sulfonamides

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of Sulfonamide Cross-Resistance

Sulfonamides work by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria [1] [2]. Cross-resistance occurs because resistance mechanisms alter this common target in a way that affects all sulfonamides similarly.

The diagram below illustrates the two primary genetic mechanisms behind this cross-resistance.

f Mechanisms of Sulfonamide Cross-Resistance cluster_key_resistance Key Resistance Results in Cross-Resistance to All Sulfonamides Start Sulfonamide Antibiotic (e.g., Sulfaethoxypyridazine) Mutations Chromosomal Mutations in folP gene (DHPS) Start->Mutations Acquisition Acquisition of plasmid-borne sul genes Start->Acquisition Effect1 Reduced drug binding affinity while maintaining natural substrate (pABA) function Mutations->Effect1  Alters active site Effect2 DHPS variant (Sul enzyme) discriminates against all sulfonamides Acquisition->Effect2  Introduces variant enzyme

The Phe-Gly sequence in Sul enzymes is a critical discovery. This specific alteration in the enzyme's structure allows it to physically block sulfonamide binding while still performing its essential biological function with the natural substrate, pABA [1]. This is why a single mechanism can confer resistance across the entire drug class.

Experimental Approaches for Investigation

To experimentally investigate and confirm cross-resistance, including for this compound, you can employ the following established methodologies.

Methodology Key Objective Experimental & Analytical Notes
Antimicrobial Susceptibility Testing (AST) [2] [3] Determine Minimum Inhibitory Concentration (MIC) shifts across sulfonamides. Use standard broth microdilution or disk diffusion against a panel of clinical isolates and reference strains.
PCR-based Genotyping [3] Detect presence of sul1, sul2, and sul3 resistance genes. Design primers for specific sul genes; use conventional or real-time PCR on bacterial DNA from clinical or environmental samples.
Enzyme Kinetics & Inhibition Assays [1] Measure kinetic parameters (KM, kcat) and inhibitor constants (Ki). Use purified DHPS and Sul enzymes with pABA and various sulfonamides; monitor pyrophosphate (PPi) release or product formation.

Research Implications & Future Directions

The phenomenon of cross-resistance significantly impacts drug development and clinical practice. The high degree of cross-resistance means that developing new sulfonamides without first addressing this shared resistance mechanism is unlikely to be successful [2] [3]. Current research focuses on understanding the precise molecular architecture of Sul enzymes to design novel inhibitors that bypass existing resistance, such as compounds that bind outside the mutated PABA pocket [1].

While the search results confirm the principle of cross-resistance, they lack head-to-head experimental data for this compound. To proceed, you could:

  • Consult Specialized Databases: Look for specific MIC data in antimicrobial databases or the primary literature using this compound as a keyword.
  • Design a Comparative Study: Based on the methodologies above, you could design an experiment to test this compound against a panel of sulfonamide-resistant bacteria characterized for their sul gene content.

References

Comparison of Sulfaethoxypyridazine Detection Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two distinct methodological approaches for detecting sulfaethoxypyridazine, illustrating the trade-offs between scope, sensitivity, and complexity.

Method Characteristic Multi-Residue LC-MS/MS (31 SAs) HPLC with Fluorescence Detection (SAs in Feeds)
Methodology Liquid Chromatography-Tandem Mass Spectrometry [1] High-Performance Liquid Chromatography with Fluorescence Detection [2]
Sample Matrices Livestock products (beef, pork, chicken, eggs, milk) [1] Non-target animal feeds [2]
Sample Preparation Modified QuEChERS with d-SPE clean-up [1] Extraction with ethyl acetate/methanol/acetonitrile; clean-up on Strata-SCX cartridge [2]
Key Performance Data
➠ Limit of Detection (LOD) 0.3 - 5 ng/g [1] 34.5 - 79.5 μg/kg (for 5 SAs) [2]
➠ Limit of Quantification (LOQ) 1 - 19 ng/g [1] 41.3 - 89.9 μg/kg (for 5 SAs) [2]
➠ Average Recovery (%) 85 - 109% [1] 79.3 - 114.0% [2]
Primary Advantages High sensitivity; confirms 31 drugs simultaneously; complies with MRL monitoring [1] Cost-effective for specific analytes; avoids need for expensive MS instrumentation [2]

Detailed Experimental Protocols

For a researcher to replicate or evaluate these methods, the specific experimental workflows are crucial.

Protocol 1: Multi-Residue Analysis in Livestock Products using LC-MS/MS

This method is designed for high-throughput monitoring of 31 sulfonamides, including this compound, in various animal tissues [1].

  • 1. Sample Preparation: The sample is extracted using a modified QuEChERS procedure. This typically involves shaking the homogenized sample with an organic solvent (like acetonitrile, potentially acidified), followed by a salting-out step using salts like NaCl and MgSO₄ to separate water from the organic phase [1].
  • 2. Clean-up: The extract undergoes a dispersive Solid-Phase Extraction (d-SPE) clean-up. This involves adding sorbents (e.g., C18 and Primary Secondary Amine - PSA) to the extract to remove fatty acids, pigments, and other organic acids. A step using n-hexane saturated with acetonitrile is included to remove non-polar fats [1].
  • 3. Analysis & Detection: The purified extract is analyzed using UHPLC-MS/MS with an electrospray ionization (ESI) source and a triple quadrupole mass analyzer. This setup provides high sensitivity and selectivity, allowing for the identification and quantification of compounds based on their mass-to-charge ratio and characteristic fragmentation patterns [1].

The following diagram illustrates this multi-residue analysis workflow:

workflow cluster_1 Sample Preparation cluster_2 Instrumental Analysis Sample Sample Extraction Extraction Sample->Extraction Homogenize Sample->Extraction CleanUp CleanUp Extraction->CleanUp Centrifuge Extraction->CleanUp Analysis Analysis CleanUp->Analysis Concentrate & Filter Detection Detection Analysis->Detection Chromatographic Separation Analysis->Detection

Protocol 2: Analysis in Feed using HPLC with Fluorescence Detection

This method offers a sensitive yet more accessible alternative for analyzing a smaller subset of sulfonamides in complex feed matrices, which requires a derivatization step [2].

  • 1. Extraction: The feed sample is extracted with a mixture of ethyl acetate, methanol, and acetonitrile (50:25:25, v/v/v) [2].
  • 2. Clean-up: The extract is purified using solid-phase extraction on a Strata-SCX cartridge (a strong cation-exchange cartridge). After loading the sample, interfering substances are washed away, and the target sulfonamides are eluted using a solution of 2% ammonium solution in acetonitrile [2].
  • 3. Derivatization: This is a critical step for enabling detection. The purified extract is reacted with fluorescamine (0.2% in acetone) in the presence of sodium acetate buffer (pH 3.5) for 15 minutes in the dark. Fluorescamine reacts with the primary amine group on the sulfonamides to form a highly fluorescent compound [2].
  • 4. Analysis & Detection: The derivatized samples are analyzed using HPLC with a fluorescence detector. Separation is typically achieved on a reverse-phase C18 column with a gradient mobile phase system [2].

The workflow for the HPLC-FLD method, highlighting the unique derivatization step, is shown below:

workflow cluster_1 Sample Preparation cluster_2 Analysis with Derivatization FeedSample Feed Sample Extraction Extract with Ethyl Acetate/MeOH/ACN FeedSample->Extraction FeedSample->Extraction CleanUp Clean-up on Strata-SCX Cartridge Extraction->CleanUp Extraction->CleanUp Derivatization Derivatize with Fluorescamine CleanUp->Derivatization Analysis HPLC-FLD Analysis Derivatization->Analysis 15 min, in the dark Derivatization->Analysis

Interpretation and Selection Guide

When selecting a method for validating this compound detection, consider these key aspects:

  • For Regulated Residue Monitoring: The LC-MS/MS method is the unequivocal choice for official control laboratories. Its superior sensitivity (low ng/g range) and ability to confirm identity make it essential for enforcing Maximum Residue Limits (MRLs), which are often set at 100 μg/kg for total sulfonamides [1].
  • For Cost-Effective Targeted Analysis: If your work focuses on a predefined set of sulfonamides and access to a mass spectrometer is limited, the HPLC-FLD method is a robust and validated alternative. The derivatization process enhances both sensitivity and selectivity for specific analytes [2].
  • Consider the Sample Matrix: The extraction and clean-up protocols differ significantly between animal tissues, milk, and feeds. The methods shown are highly optimized for their respective matrices (livestock products vs. animal feed), and this should be a primary factor in your choice [1] [2].

References

×

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

294.07866149 Da

Monoisotopic Mass

294.07866149 Da

Heavy Atom Count

20

Melting Point

183.0 °C

UNII

880RIW1DED

Other CAS

963-14-4

Wikipedia

Sulfaethoxypyridazine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Van Roekel OK: Sulfaethoxypyridazine: an evaluation in swine. Vet Med Small Anim Clin. 1969 Jan;64(1):74. [PMID:5189754]
Linkenheimer WH, Stolzenberg SJ, Wozniak LA: The pharmacology of sulfaethoxypyridazine in the heifer. J Pharmacol Exp Ther. 1965 Aug;149(2):280-7. [PMID:5831049]
Gale GO, Kiser JS, McNamara TF: Bacterial resistance to chemotherapy. I. Effect of continuous feeding of chlortetracycline, sulfaethoxypyridazine, sulfaquinoxaline, and chlortetracyclie-sulfaethoxypyridazine combinations on the development of resistance by Salmonella gallinarum in chickens. Avian Dis. 1963 Nov;7(4):457-66. [PMID:5888505]
Ribelin WE, Owen G, Rubin LF, Levinskas GJ, Agersborg HP Jr: Development of cataracts in dogs and rats from prolonged feeding of sulfaethoxypyridazine. Toxicol Appl Pharmacol. 1967 May;10(3):557-64. [PMID:6059670]
Heath GE, Teske RH: Effect of water deprivation and forced exercise on blood concentrations of sulfaethoxypyridazine after its oral administration to calves. J Am Vet Med Assoc. 1973 Oct 1;163(7):749-52. [PMID:4777299]
Stuart EE, Keenum RD, Bruins HW: Efficacy of sulfaethoxypyridazine against fowl cholera in artificially infected chickens and turkeys, and its safety in laying chickens and broilers. Avian Dis. 1966 May;10(2):135-45. [PMID:5963854]
Boison JO, Keng LJ: Determination of sulfamethazine in bovine and porcine tissues by reversed-phase liquid chromatography. J AOAC Int. 1994 May-Jun;77(3):558-64. [PMID:8012200]
Salisbury CD, Sweet JC, Munro R: Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection. J AOAC Int. 2004 Sep-Oct;87(5):1264-8. [PMID:15493686]
Manuel AJ, Steller WA: Gas-liquid chromatographic determination of sulfamethazine in swine and cattle tissues. J Assoc Off Anal Chem. 1981 Jul;64(4):794-9. [PMID:7275892]

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